molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No.: B077491
CAS No.: 13176-46-0
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromoacetoacetate is a highly versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a reactive bromomethyl ketone and an ester-activated methylene group, making it an ideal substrate for a wide range of nucleophilic substitution and condensation reactions. This compound is predominantly employed as a key precursor in the synthesis of diverse heterocyclic systems, including substituted furans, pyrroles, and pyrazoles, which are core scaffolds in many pharmacologically active molecules. Its primary research value lies in its application for the efficient introduction of the acetoacetate moiety, which can be further elaborated, or for creating molecular complexity through cyclization reactions. The mechanism of action for its incorporation involves alkylation via its bromo substituent or condensation utilizing its active methylene group. Researchers utilize this compound extensively in the development of potential pharmaceutical candidates, particularly in constructing kinase inhibitor libraries and other small molecule therapeutics. It also finds application in materials science for the synthesis of complex organic molecules and functionalized polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDWUTQKXCZNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341720
Record name Ethyl 4-bromoacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13176-46-0
Record name Ethyl 4-bromoacetoacetate
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Record name Ethyl 4-bromoacetoacetate
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Foundational & Exploratory

Ethyl 4-bromoacetoacetate CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 4-bromoacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 13176-46-0 , is a valuable reagent and intermediate in the field of organic synthesis.[1][2][3] Its bifunctional nature, possessing both a bromine atom and an ester functional group, makes it a versatile building block for constructing more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the synthesis of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a compound whose physical state at room temperature can be described as a colorless to yellow liquid or a white crystalline powder, which may be attributed to its melting point being close to ambient temperatures.[1] Quantitative data regarding its properties are summarized in the table below for clarity and ease of comparison.

PropertyValueSource(s)
CAS Number 13176-46-0[1][2][3]
Molecular Formula C₆H₉BrO₃[1][2][3]
Molecular Weight 209.04 g/mol [1][2][3]
IUPAC Name ethyl 4-bromo-3-oxobutanoate[3]
Synonyms 4-Bromo-3-oxobutyric acid ethyl ester, 4-Bromoacetoacetic acid ethyl ester[1]
Appearance White crystalline powder, Colorless to yellow liquid[1]
Boiling Point 231.6 °C (at 760 mmHg) 115-116 °C (at 15 mmHg) 70-71 °C (at 1 mmHg)[1][4][5]
Melting Point ~15-20 °C
Density 1.511 g/cm³ (at 28°C) 1.528 g/cm³ (at 18°C)[1][2][4]
Flash Point 93.9 °C[1]
Refractive Index 1.5281 (estimate)[1]
Vapor Pressure 0.0616 mmHg at 25°C[1]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether.
Storage Store at 2-8°C, protected from light in a well-closed container.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of ethyl acetoacetate (B1235776). The following protocol is based on established procedures.

Materials:

Procedure:

  • A solution of Ethyl acetoacetate (10.0 g, 76.9 mmol, 1.0 eq) in acetic acid (30 mL) is prepared in a suitable reaction vessel.

  • The solution is cooled to 0 °C using an ice bath.

  • Bromine (12.3 g, 76.9 mmol, 1.0 eq) is added dropwise to the stirred solution over a period of 10 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for an additional hour.

  • The solvent (acetic acid) is removed under reduced pressure.

  • The resulting residue is diluted with water (50 mL).

  • The aqueous mixture is extracted three times with dichloromethane (50 mL each).

  • The combined organic layers are washed twice with brine (60 mL each).

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed by concentration under reduced pressure to yield ethyl 4-bromo-3-oxobutanoate as a yellow oil (Expected yield: ~14.3 g, 85%).[4]

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation A Dissolve Ethyl Acetoacetate in Acetic Acid B Cool Solution to 0°C A->B C Add Bromine Dropwise (over 10 min at 0°C) B->C D Stir at 0°C for 1 hour C->D E Remove Acetic Acid (Reduced Pressure) D->E F Dilute with Water E->F G Extract with CH2Cl2 (x3) F->G H Wash with Brine (x2) G->H I Dry over MgSO4 H->I J Concentrate (Reduced Pressure) I->J Product Product: This compound (Yellow Oil) J->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a key intermediate in various organic reactions due to its reactive sites. It is widely employed in research and industrial settings for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Key reactions involving this compound include:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for substitution reactions to introduce the acetoacetate moiety into other molecules.[1][2]

  • Aldol Condensation: The active methylene (B1212753) group can participate in aldol-type reactions.[1]

  • Michael Addition: It can act as a Michael donor in conjugate addition reactions.[1]

A significant application is its use in the synthesis of quinoline (B57606) derivatives, which are important scaffolds in many biologically active compounds.[2] The compound provides a carbon backbone that can be elaborated and cyclized to form the quinoline ring system.

G cluster_synthesis Multi-step Synthesis reagent This compound (Building Block) step1 Reaction 1 (e.g., Nucleophilic Substitution) reagent->step1 step2 Reaction 2 (e.g., Cyclization) step1->step2 step3 Further Elaboration step2->step3 product Complex Molecules (e.g., Quinoline Derivatives, Other Pharmaceuticals) step3->product

Caption: Logical relationship of this compound as a synthetic precursor.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is considered harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H314: Causes severe skin burns and eye damage

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

References

Synthesis of Ethyl 4-bromoacetoacetate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromoacetoacetate from ethyl acetoacetate (B1235776). This guide details two primary synthetic routes: direct bromination and a modified Reformatsky reaction. It includes detailed experimental protocols, mechanistic insights, and a summary of relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds and more complex molecular architectures. Its bifunctional nature, possessing both a reactive bromine atom and a β-keto ester moiety, allows for a diverse range of chemical transformations. This guide focuses on the practical synthesis of this compound from the readily available starting material, ethyl acetoacetate.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 115-116 °C at 15 mmHg
Density Approximately 1.511 g/cm³ at 28 °C
CAS Number 13176-46-0

Synthesis Route 1: Direct Bromination of Ethyl Acetoacetate

The most common and straightforward method for the synthesis of this compound is the direct bromination of ethyl acetoacetate. This reaction proceeds via an acid-catalyzed enolization of the starting material, followed by electrophilic attack by bromine.

Reaction Mechanism

The bromination of ethyl acetoacetate in the presence of an acid catalyst, such as acetic acid, involves a keto-enol tautomerism. The ketone form of ethyl acetoacetate is in equilibrium with its enol tautomer. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks a molecule of bromine. Subsequent deprotonation yields the α-brominated product, this compound.

reaction_mechanism Ethyl Acetoacetate (Keto form) Ethyl Acetoacetate (Keto form) Enol Intermediate Enol Intermediate Ethyl Acetoacetate (Keto form)->Enol Intermediate Keto-Enol Tautomerism (Acid Catalyzed) Bromonium Ion Intermediate Bromonium Ion Intermediate Enol Intermediate->Bromonium Ion Intermediate + Br₂ (Electrophilic Attack) This compound This compound Bromonium Ion Intermediate->this compound - HBr (Deprotonation)

Reaction Mechanism of Direct Bromination.
Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • To a solution of ethyl acetoacetate (10.0 g, 76.9 mmol, 1.0 eq) in glacial acetic acid (30 mL), add bromine (12.3 g, 76.9 mmol, 1.0 eq) dropwise at 0 °C over a period of 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 60 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a yellow oil.

Summary of Reaction Parameters
ParameterValue
Starting Material Ethyl acetoacetate
Reagent Bromine
Solvent Acetic acid
Temperature 0 °C
Reaction Time 1 hour
Reported Yield ~85%

Synthesis Route 2: Modified Reformatsky Reaction

An alternative route to this compound involves a modified Reformatsky reaction. This method utilizes ethyl bromoacetate (B1195939) and magnesium in a suitable solvent. The reaction proceeds through the formation of a magnesium enolate, which then effectively dimerizes and hydrolyzes to form the desired product.

Logical Workflow

The modified Reformatsky reaction follows a distinct set of steps, from the formation of the organometallic reagent to the final product isolation.

experimental_workflow_reformatsky cluster_reagents Reactants & Solvent cluster_reaction Reaction Steps cluster_workup Workup & Purification Ethyl bromoacetate Ethyl bromoacetate Formation of Magnesium Enolate Formation of Magnesium Enolate Ethyl bromoacetate->Formation of Magnesium Enolate Magnesium Magnesium Magnesium->Formation of Magnesium Enolate Chloroform (B151607) Chloroform Chloroform->Formation of Magnesium Enolate Precipitation of Enolate Precipitation of Enolate Formation of Magnesium Enolate->Precipitation of Enolate Add Water Hydrolysis Hydrolysis Precipitation of Enolate->Hydrolysis Add Acid Phase Separation Phase Separation Hydrolysis->Phase Separation Washing Washing Phase Separation->Washing Concentration Concentration Washing->Concentration Final Product Final Product Concentration->Final Product

Workflow for Modified Reformatsky Synthesis.
Experimental Protocol

The following is a general procedure based on a patented method for the synthesis of ethyl 4-haloacetoacetates.[1]

Materials:

  • Ethyl bromoacetate

  • Magnesium turnings

  • Chloroform

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Benzene (B151609) (for azeotropic drying, optional)

Procedure:

  • React magnesium turnings with ethyl bromoacetate in chloroform at reflux to form the magnesium enolate complex.

  • Dilute the reaction mixture with water to precipitate the magnesium enolate salt.

  • Wash the precipitated salt with water.

  • Mix the washed salt with chloroform and acidify with a dilute solution of sulfuric acid, keeping the temperature below 30 °C to hydrolyze the enolate.

  • Separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until neutral, and then again with water.

  • Concentrate the organic layer under vacuum to obtain the crude product. Further purification can be achieved by azeotropic distillation with benzene to remove any remaining water.

Summary of Reaction Parameters
ParameterValue
Starting Material Ethyl bromoacetate
Reagent Magnesium
Solvent Chloroform
Key Intermediate Magnesium enolate
Reported Yield 36%

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound from ethyl acetoacetate. The direct bromination method offers a high-yield and straightforward approach, making it suitable for many laboratory and industrial applications. The modified Reformatsky reaction provides an alternative synthetic route, which may be advantageous under specific circumstances. The choice of method will depend on factors such as available starting materials, desired purity, and scale of the synthesis. The provided experimental protocols and mechanistic insights are intended to aid researchers and drug development professionals in the efficient and safe production of this important chemical intermediate.

References

Spectroscopic Profile of Ethyl 4-bromoacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0), a key reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Quartet2H-OCH₂CH₃
~4.0Singlet2H-C(O)CH₂Br
~3.6Singlet2H-C(O)CH₂C(O)-
~1.3Triplet3H-OCH₂CH₃

Note: Predicted data is based on the analysis of similar structures like ethyl acetoacetate (B1235776) and ethyl bromoacetate. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~195C=O (ketone)
~166C=O (ester)
~62-OCH₂CH₃
~48-C(O)CH₂C(O)-
~35-CH₂Br
~14-OCH₂CH₃

Note: Specific peak assignments are based on publicly available data and spectral prediction tools.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~1740C=O stretch (ester)
~1720C=O stretch (ketone)
~1200C-O stretch (ester)
~650C-Br stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
208/210[M]⁺ (Molecular ion peak, bromine isotopes)
163/165[M - OCH₂CH₃]⁺
129[M - Br]⁺
88[CH₃COOCH₂CH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of ethyl acetoacetate.[3] In a typical procedure, ethyl acetoacetate is dissolved in a suitable solvent, such as chloroform (B151607) or acetic acid, and then treated with a brominating agent like bromine at a controlled temperature, often around 0°C.[4] The reaction mixture is stirred for a period to ensure complete reaction. Post-reaction, the mixture is typically washed with a quenching agent like sodium sulfite (B76179) solution, followed by water and brine.[4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[4]

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[5][6][7][8][9] The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a proton-decoupled spectrum is obtained. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy

For Fourier-Transform Infrared (FT-IR) spectroscopy, a thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[10] A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.[10][11] The plates are then mounted in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis for background correction.[12]

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[1][13] The sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph for separation from any impurities. In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14] The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 4-bromoacetoacetate Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides essential spectroscopic information for this compound, facilitating its identification and use in various research and development applications.

References

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromoacetoacetate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities, in conjunction with a reactive bromine atom, imparts a unique and tunable reactivity profile to the molecule. This technical guide provides a comprehensive overview of the chemical behavior of the active methylene group in this compound, focusing on its acidity, the dynamics of keto-enol tautomerism, and its utility in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₆H₉BrO₃, is a derivative of ethyl acetoacetate (B1235776), a cornerstone building block in organic synthesis.[1] Its structure is characterized by a β-keto ester system, which is responsible for the presence of a highly reactive active methylene group at the C-2 position. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups, which stabilize the resulting carbanion through resonance.

The introduction of a bromine atom at the C-4 position further modulates the electronic properties of the molecule, influencing the acidity of the active methylene protons and providing an additional electrophilic site for nucleophilic attack. This dual reactivity makes this compound a powerful tool for the synthesis of a diverse array of complex molecules, including substituted furans, thiazoles, and pyridines, many of which are privileged structures in drug discovery.

Keto-Enol Tautomerism: The Dynamic Duo of Reactivity

Like other β-dicarbonyl compounds, this compound exists as a mixture of two rapidly interconverting constitutional isomers, or tautomers: the keto form and the enol form.[2] This equilibrium, known as keto-enol tautomerism, is fundamental to understanding the reactivity of the active methylene group.

The keto form contains the traditional β-keto ester structure, while the enol form features a carbon-carbon double bond and a hydroxyl group. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl group. The position of this equilibrium is sensitive to factors such as the solvent and temperature. In non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond, whereas in polar, hydrogen-bond-accepting solvents, the keto form may predominate.[2]

The enol tautomer is a key intermediate in many reactions, as the enolic hydroxyl group can be deprotonated to form an enolate, a potent nucleophile.

graph Keto_Enol_Tautomerism { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

Keto [label="Keto Form", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Enol Form", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Keto -- Enol [label="Tautomerization", dir=both, color="#4285F4"]; }

Figure 1: Keto-enol tautomerism in this compound.

Acidity of the Active Methylene Group and Enolate Formation

The protons of the active methylene group in this compound are significantly more acidic than those of a simple ketone or ester. This increased acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the negative charge of the conjugate base (the enolate) through resonance.

Treatment of this compound with a suitable base, such as sodium ethoxide or another alkoxide, readily and quantitatively generates the corresponding enolate. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom. In most synthetically useful reactions, particularly C-C bond formation, the reaction occurs at the carbon atom.

graph Enolate_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOEt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate (Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"];

Substrate -> Enolate [label="+ Base", color="#EA4335"]; Base -> Enolate [style=invis]; }

Figure 2: Formation of the enolate from this compound.

Reactions of the Active Methylene Group

The nucleophilic enolate derived from this compound is the key intermediate in a variety of important synthetic transformations.

C-Alkylation

The reaction of the enolate with alkyl halides is a fundamental method for the formation of new carbon-carbon bonds at the active methylene position. This reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile.[3][4] The choice of base, solvent, and reaction conditions can influence the efficiency of the alkylation and minimize potential side reactions such as O-alkylation or dialkylation.

Table 1: Representative C-Alkylation Reactions of Ethyl Acetoacetate Derivatives

Alkylating AgentBaseSolventProductYield (%)Reference
1-BromopentaneSodium ethoxideEthanol (B145695)Ethyl 2-pentylacetoacetateNot specified[3][4]
Methyl iodideSodium ethoxideEthanolEthyl 2-methyl-2-pentylacetoacetateNot specified[3]
1,3-DibromopropaneSodium ethoxideNot specifiedCyclohexanone derivativeNot specified[5]

Experimental Protocol: General Procedure for C-Alkylation

A detailed protocol for the alkylation of ethyl acetoacetate, which can be adapted for this compound, is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add this compound dropwise with stirring.

  • After the addition is complete, add the alkyl halide dropwise.

  • Heat the reaction mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

graph C_Alkylation_Workflow { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Prepare Sodium Ethoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Add Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Figure 3: General workflow for the C-alkylation of this compound.

C-Acylation

The active methylene group can also be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides access to β,δ-diketo esters, which are valuable synthetic intermediates.

Experimental Protocol: General Procedure for C-Acylation

  • Generate the enolate of this compound using a suitable base (e.g., sodium ethoxide in an aprotic solvent like THF or DME).

  • Cool the enolate solution in an ice bath.

  • Add the acyl chloride or anhydride (B1165640) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Cyclization Reactions

The combination of the active methylene group and the C-4 bromo functionality makes this compound an excellent precursor for the synthesis of various heterocyclic compounds.

A classic and highly efficient method for the synthesis of thiazole (B1198619) derivatives involves the reaction of an α-haloketone with a thioamide.[6] In the case of this compound, the active methylene group first reacts with a suitable reagent, and the resulting intermediate, which is an α-haloketone, then undergoes cyclization with a thioamide like thiourea (B124793). This reaction is a cornerstone in the synthesis of aminothiazoles, which are prevalent in many biologically active molecules.[7]

Table 2: Hantzsch Thiazole Synthesis with Ethyl Acetoacetate Analogs

α-Haloketone PrecursorThioamideSolventProductYield (%)Reference
Ethyl 4-bromo-3-oxopentanoateThioureaEthanolEthyl 2-(2-amino-5-methylthiazol-4-yl)acetateNot specified[7]
Ethyl 2-chloroacetoacetateThioureaEthanol/Ethyl AcetateEthyl 2-amino-4-methylthiazole-5-carboxylate>98[5]

Experimental Protocol: Synthesis of Ethyl 2-(2-Amino-5-methylthiazol-4-yl)acetate [7]

  • In a microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in ethanol (8 mL).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at 50°C (100 W) for 5 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired thiazole derivative.

graph Hantzsch_Thiazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

Reactants [label="this compound\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thioamide Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aminothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Cyclization [label="Dehydration", color="#EA4335"]; Cyclization -> Product; }

Figure 4: Simplified mechanism of the Hantzsch thiazole synthesis.

The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[6] The active methylene group of this compound can act as the β-dicarbonyl component, reacting with an α-halo ketone like chloroacetone (B47974) to form a furan (B31954) derivative. The reaction proceeds through the initial deprotonation of the active methylene group to form an enolate, which then attacks the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields the furan ring.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

  • To a solution of this compound in a suitable solvent (e.g., ethanol, pyridine), add a base (e.g., pyridine (B92270), triethylamine, or ammonia).

  • To this mixture, add the α-halo ketone (e.g., chloroacetone) dropwise.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or distillation to afford the substituted furan.

graph Feist_Benary_Furan_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

Reactants [label="this compound\n+ α-Halo Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Alkylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Furan Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Enolate [label="+ Base", color="#EA4335"]; Enolate -> Adduct [label="+ α-Halo Ketone", color="#4285F4"]; Adduct -> Product [label="Cyclization &\nDehydration", color="#4285F4"]; }

Figure 5: Key steps in the Feist-Benary furan synthesis.

While the classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia, modifications of this reaction can utilize this compound.[8] The active methylene group participates in the initial condensation reactions, leading to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Conclusion

The active methylene group in this compound is a focal point of reactivity, enabling a wide range of synthetic transformations that are of great importance in the fields of organic synthesis and medicinal chemistry. The acidity of the methylene protons and the facile formation of a nucleophilic enolate are central to its utility in C-alkylation and C-acylation reactions. Furthermore, the interplay between the active methylene group and the C-4 bromo substituent provides a powerful platform for the construction of diverse and complex heterocyclic systems through reactions such as the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis. A thorough understanding of the principles governing the reactivity of this versatile reagent, as detailed in this guide, is crucial for its effective application in the design and synthesis of novel chemical entities.

References

An In-Depth Technical Guide to the Chemical Stability and Storage of Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromoacetoacetate, a key building block in pharmaceutical and chemical synthesis, requires careful handling and storage to maintain its integrity and ensure the reliability of experimental outcomes. This technical guide provides a comprehensive overview of its chemical stability, recommended storage conditions, and potential degradation pathways.

Core Chemical Properties and Stability Profile

This compound is a reactive organic compound due to the presence of both an α-bromo ketone and a β-keto ester functional group.[1] These functionalities make the molecule susceptible to various degradation pathways, primarily hydrolysis and nucleophilic substitution. The stability of this compound is influenced by temperature, light, moisture, and pH.

Table 1: Summary of Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₉BrO₃
Molecular Weight209.04 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point115-116 °C at 15 mmHg[2]
DensityApproximately 1.511 g/cm³

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, specific storage conditions are critical. The following table summarizes the recommended storage protocols for this compound based on information from multiple chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration) Reduces the rate of potential decomposition reactions.
Light Exposure Store in a dark place Prevents potential photodegradation.
Atmosphere Store under a dry, inert atmosphere Minimizes contact with moisture to prevent hydrolysis.
Container Tightly sealed container Prevents exposure to moisture and atmospheric contaminants.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions. The presence of the α-bromo ketone functionality also makes it a potent alkylating agent, susceptible to reaction with various nucleophiles.

A general understanding of degradation can be inferred from the behavior of similar compounds. Forced degradation studies, a common practice in the pharmaceutical industry to understand a drug substance's stability, typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[3][4][5][6][7]

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Refrigeration (2-8°C) Refrigeration (2-8°C) This compound (Stable) This compound (Stable) Refrigeration (2-8°C)->this compound (Stable) Prevents Protection from Light Protection from Light Protection from Light->this compound (Stable) Prevents Inert Atmosphere (Dry) Inert Atmosphere (Dry) Inert Atmosphere (Dry)->this compound (Stable) Prevents Sealed Container Sealed Container Sealed Container->this compound (Stable) Maintains Hydrolysis (Moisture/pH) Hydrolysis (Moisture/pH) This compound (Stable)->Hydrolysis (Moisture/pH) Susceptible to Photodegradation (Light) Photodegradation (Light) This compound (Stable)->Photodegradation (Light) Susceptible to Thermal Decomposition (Heat) Thermal Decomposition (Heat) This compound (Stable)->Thermal Decomposition (Heat) Susceptible to Degraded Products Degraded Products Hydrolysis (Moisture/pH)->Degraded Products Photodegradation (Light)->Degraded Products Thermal Decomposition (Heat)->Degraded Products

Figure 1: Relationship between storage conditions and stability.

Experimental Protocols for Stability Assessment (General)

1. Forced Degradation (Stress Testing) Protocol

A typical forced degradation study involves exposing the compound to various stress conditions.[4]

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl). The reaction can be monitored at room temperature and elevated temperatures (e.g., 60°C) over time.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with a base (e.g., 0.1 M NaOH). Monitor the reaction at different temperatures.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light. A common condition is a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[7]

2. Analytical Method for Stability Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and its degradation products.

  • Column: A reverse-phase column (e.g., C18) is often suitable for this type of compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.

  • Detection: UV detection is generally appropriate, given the presence of a chromophore in the molecule.

The method should be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.

cluster_protocol Forced Degradation Experimental Workflow Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Expose to Stress Conditions Expose to Stress Conditions Prepare Solutions->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidation Oxidation Expose to Stress Conditions->Oxidation Thermal Stress Thermal Stress Expose to Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Expose to Stress Conditions->Photolytic Stress Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Base Hydrolysis->Analyze Samples by HPLC Oxidation->Analyze Samples by HPLC Thermal Stress->Analyze Samples by HPLC Photolytic Stress->Analyze Samples by HPLC Identify Degradation Products Identify Degradation Products Analyze Samples by HPLC->Identify Degradation Products Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradation Products->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Figure 2: Workflow for a forced degradation study.

Conclusion

This compound is a valuable but reactive chemical that requires stringent storage and handling procedures to ensure its stability. By adhering to the recommended conditions of refrigeration, protection from light, and exclusion of moisture, researchers can minimize degradation and maintain the quality of this important synthetic intermediate. While specific quantitative stability data is limited, the principles of forced degradation studies provide a robust framework for assessing its stability profile and developing appropriate analytical methods for its quality control.

References

An In-depth Technical Guide to the Health and Safety Handling of Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0), a key reagent in pharmaceutical and fine chemical synthesis.[1][2] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] The compound is a lachrymator, meaning it can cause tearing.[4][5]

GHS Hazard Statements: H227, H302, H312, H315, H319, H332, H335[3][6]

Signal Word: Warning[3][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₉BrO₃[1][6]
Molecular Weight 209.04 g/mol [1][3][6][8]
Appearance Colorless to yellow liquid or white crystalline powder[1][8]
Boiling Point 231.6 °C; 115-116 °C at 15 mmHg[1][2]
Melting Point Approximately 15-20 °C[9]
Flash Point 93.9 °C[1]
Density 1.511 g/cm³[1][6]
Vapor Pressure 0.0616 mmHg at 25°C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[9][10]
pKa 9.56 ± 0.46 (Predicted)[1]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5][11]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[8][12]

  • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[5][13]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][14]

  • Wash hands thoroughly after handling.[5][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][15]

  • Keep containers tightly closed to prevent leakage and contamination.[5][8][15]

  • Store at temperatures between 2°C and 8°C, and protect from light.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][15]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

PPE CategorySpecifications
Eye/Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.[16]
Hand Protection Wear protective gloves. For direct handling, heavy-duty neoprene or butyl rubber gloves over nitrile gloves are recommended.[8][14][16]
Body Protection A chemical-resistant laboratory coat should be worn and fully buttoned.[8][14][16]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[4][5][8]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8][17]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][8][17]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Immediate Notification and Evacuation:

    • Alert all personnel in the immediate vicinity of the spill.

    • Evacuate non-essential personnel from the area.[14]

  • Control and Containment:

    • Remove all sources of ignition.[5][14]

    • If safe to do so, stop the source of the leak.

    • Contain the spill using absorbent materials like vermiculite, sand, or spill pillows to prevent it from spreading or entering drains.[14][18]

  • Personal Protective Equipment:

    • Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat, before approaching the spill.[19]

  • Cleanup:

    • For liquid spills, cover with an inert absorbent material.[8][14]

    • Work from the outside of the spill towards the center to avoid spreading the chemical.[18][19]

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[14][20]

  • Decontamination:

    • Wash the spill area with soap and water.[20] If the chemical is highly toxic, collect the rinse water for hazardous waste disposal.[20]

  • Waste Disposal:

    • Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste in accordance with local, state, and federal regulations.[14][16]

  • Ventilation:

    • Ventilate the area of the spill after cleanup is complete.[14]

Experimental Protocol: Synthesis of a β-Keto Ester Derivative

This protocol outlines a general procedure for using this compound as an alkylating agent, with an emphasis on safety checkpoints.

Objective: To synthesize an ethyl 2-(acetyl)-3-arylpropanoate derivative via alkylation of a substituted benzene (B151609) with this compound.

Materials:

  • This compound

  • Substituted benzene (e.g., anisole)

  • Lewis acid catalyst (e.g., Aluminum chloride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., cold dilute HCl)

  • Drying agent (e.g., anhydrous Magnesium sulfate)

Procedure:

  • Setup and Inert Atmosphere (Safety Checkpoint 1):

    • Assemble the reaction apparatus (round-bottom flask, condenser, addition funnel) in a certified chemical fume hood. Ensure all glassware is dry.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Reagent Addition (Safety Checkpoint 2):

    • In the fume hood, carefully weigh and add the Lewis acid catalyst to the reaction flask containing the anhydrous solvent.

    • Dissolve the substituted benzene in the anhydrous solvent and add it to the reaction flask.

    • Measure the required amount of this compound in a graduated cylinder within the fume hood. Dilute with the anhydrous solvent in the addition funnel.

  • Reaction (Safety Checkpoint 3):

    • Cool the reaction mixture in an ice bath.

    • Add the this compound solution dropwise from the addition funnel to the reaction mixture with stirring. Control the rate of addition to manage any exothermic reaction.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Workup (Safety Checkpoint 4):

    • Once the reaction is complete, slowly and carefully quench the reaction by pouring it over a mixture of ice and dilute hydrochloric acid in the fume hood. This step can be highly exothermic and may release fumes.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine.

  • Purification (Safety Checkpoint 5):

    • Dry the organic layer over an anhydrous drying agent.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator with appropriate cold trapping.

    • Purify the crude product by column chromatography or distillation, ensuring proper ventilation.

Diagrams

graph Hazard_Management_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Hazard Identification\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Risk Assessment\n(Evaluate exposure potential)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Engineering Controls\n(Fume Hood, Ventilation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Administrative Controls\n(SOPs, Training)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Personal Protective Equipment\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Safe Work Practice\n(Handling and Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Emergency Preparedness\n(Spill Kit, First Aid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; F -> G; }

Caption: Hazard Management Workflow for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_safety Safety Checkpoints prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_glassware Dry Glassware prep_ppe->prep_glassware prep_reagents Measure Reagents prep_glassware->prep_reagents reaction_setup Assemble Apparatus prep_reagents->reaction_setup reaction_addition Controlled Addition reaction_setup->reaction_addition safety1 Inert Atmosphere reaction_setup->safety1 reaction_monitoring Monitor Progress reaction_addition->reaction_monitoring safety2 Exotherm Control reaction_addition->safety2 workup_quench Quench Reaction reaction_monitoring->workup_quench workup_extraction Liquid-Liquid Extraction workup_quench->workup_extraction safety3 Safe Quenching workup_quench->safety3 workup_drying Dry Organic Layer workup_extraction->workup_drying workup_purification Purify Product workup_drying->workup_purification safety4 Waste Disposal workup_purification->safety4

Caption: Experimental Workflow with Safety Checkpoints.

References

Solubility Profile of Ethyl 4-bromoacetoacetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the solubility of ethyl 4-bromoacetoacetate, a key reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the known qualitative solubility in common organic solvents and furnishes a general, robust experimental protocol for its quantitative determination. Furthermore, this guide presents a conceptual framework for understanding the intermolecular interactions governing its solubility and a standardized workflow for solubility assessment, both visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 13176-46-0) is a functionalized β-ketoester with the molecular formula C₆H₉BrO₃. Its structure, incorporating an ester, a ketone, and a bromine atom, makes it a versatile building block in the synthesis of a wide array of chemical entities. The solubility of this compound in various organic solvents is a critical parameter for its effective use in reaction chemistry, purification processes, and formulation development. An understanding of its solubility behavior allows for optimal solvent selection, which can significantly impact reaction kinetics, yield, and purity of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 115-116 °C at 15 mmHg[1]
Density Approximately 1.511 g/cm³[1][2][3]

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Solvent ClassSolventQualitative Solubility
AlcoholsEthanolSoluble[4]
EthersDiethyl EtherSoluble[4]

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is essential. The lack of specific data highlights a knowledge gap and underscores the need for experimental determination for any application requiring precise concentration control. Based on the principle of "like dissolves like," it can be inferred that this compound, a polar organic molecule, will exhibit good solubility in other polar and moderately polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) should be visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 4 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted sample solution under the same conditions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Settle and collect supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F I Calculate solubility F->I G Prepare calibration standards H Generate calibration curve G->H H->I

Caption: Workflow for Quantitative Solubility Determination.

5.2. Conceptual Diagram of Intermolecular Interactions

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent molecules.

G cluster_solvents Solvent Classes substance {this compound | Polar Molecule (Ester, Ketone, Halogen)} polar_protic Polar Protic (e.g., Ethanol) substance->polar_protic H-bonding, Dipole-Dipole (High Solubility Expected) polar_aprotic Polar Aprotic (e.g., Acetone) substance->polar_aprotic Dipole-Dipole (Good Solubility Expected) nonpolar Nonpolar (e.g., Hexane) substance->nonpolar van der Waals (Low Solubility Expected)

Caption: Intermolecular Forces in Solubility.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Bromination of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromination of ethyl acetoacetate (B1235776) is a fundamental reaction in organic synthesis, providing a key intermediate, ethyl α-bromoacetoacetate, utilized in the synthesis of a wide range of pharmaceuticals and other complex molecules. This guide provides a comprehensive overview of the mechanistic pathways of this reaction under both acidic and basic conditions. It details the critical role of keto-enol tautomerism, presents quantitative data on catalyst performance, outlines detailed experimental protocols, and provides spectroscopic data for the resulting product. The logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core principles governing this important transformation.

Introduction

Ethyl acetoacetate (EAA) is a versatile β-keto ester that exhibits keto-enol tautomerism, a feature central to its reactivity. The presence of the active methylene (B1212753) group flanked by two carbonyl functionalities makes the α-protons acidic and susceptible to substitution reactions. Bromination at this α-position is a key transformation, yielding ethyl 2-bromo-3-oxobutanoate, a valuable precursor in organic synthesis. The reaction can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway that influences reaction rates and product distribution. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Role of Keto-Enol Tautomerism

Ethyl acetoacetate exists as an equilibrium mixture of its keto and enol tautomers. The keto form is generally the major species, but the enol form, while present in a smaller concentration, is highly reactive as a nucleophile. The interconversion between these two forms is the rate-determining step in acid-catalyzed halogenation reactions.

Keto_Enol_Tautomerism cluster_keto cluster_enol Keto Keto form Enol Enol form Keto->Enol Tautomerization CH3-C(=O)-CH2-C(=O)-OEt CH3-C(=O)-CH2-C(=O)-OEt CH3-C(OH)=CH-C(=O)-OEt CH3-C(OH)=CH-C(=O)-OEt

Caption: Keto-enol tautomerism of ethyl acetoacetate.

Acid-Catalyzed Bromination Mechanism

Under acidic conditions, the bromination of ethyl acetoacetate proceeds through an enol intermediate. The reaction is typically zero-order with respect to bromine, as the rate-limiting step is the acid-catalyzed enolization of the ketone.

The mechanism involves three key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the keto group, increasing the acidity of the α-protons.

  • Enol formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer.

  • Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, forming a bromonium ion intermediate. Subsequent loss of a proton from the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo product and the acid catalyst.

Acid_Catalyzed_Bromination EAA_keto Ethyl Acetoacetate (Keto) Protonated_EAA Protonated EAA EAA_keto->Protonated_EAA + H+ Enol Enol Intermediate Protonated_EAA->Enol - H+ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br2 Product Ethyl α-bromoacetoacetate Bromonium_Intermediate->Product - H+, - Br-

Caption: Acid-catalyzed bromination pathway.

Base-Catalyzed Bromination Mechanism

In the presence of a base, the bromination of ethyl acetoacetate occurs via an enolate intermediate. The reaction rate is dependent on the concentration of both the ethyl acetoacetate and the base.

The mechanism unfolds as follows:

  • Enolate formation: The base removes an acidic α-proton to form a resonance-stabilized enolate anion.

  • Nucleophilic attack on bromine: The negatively charged α-carbon of the enolate acts as a potent nucleophile and attacks a molecule of bromine. This step results in the formation of the α-bromo product and a bromide ion.

It is important to note that under basic conditions, polybromination can be a significant side reaction. The electron-withdrawing inductive effect of the first bromine atom increases the acidity of the remaining α-proton, making it more susceptible to removal by the base and subsequent reaction with another equivalent of bromine.

Base_Catalyzed_Bromination EAA_keto Ethyl Acetoacetate (Keto) Enolate Enolate Intermediate EAA_keto->Enolate + OH- Product Ethyl α-bromoacetoacetate Enolate->Product + Br2, - Br-

Caption: Base-catalyzed bromination pathway.

Quantitative Data Presentation

The efficiency of the bromination of ethyl acetoacetate is highly dependent on the choice of catalyst and reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparison of Catalysts for the α-Monobromination of Ethyl Acetoacetate with N-Bromosuccinimide (NBS)[1]
Catalyst (0.2 equiv)Reaction Time (min)Isolated Yield (%)
p-TsOH1092
Mg(ClO4)23085
NH4OAc6078
Et3N12065
None240<10
Table 2: Kinetic Data for the Cupric-Ion Catalyzed Bromination of Ethyl Acetoacetate[2]

The velocity constant (k*) for the first bromination step is influenced by the concentration of cupric nitrate.

Concentration of Cu(NO3)2 (M)Velocity Constant (k*) (min⁻¹)
0.000000.01290
0.001250.01633
0.002500.01968
0.005000.02634

Experimental Protocols

Protocol 1: α-Monobromination of Ethyl Acetoacetate using N-Bromosuccinimide (NBS) and p-TsOH[1]

This protocol provides a high-yielding and efficient method for the selective monobromination of ethyl acetoacetate.

Experimental_Workflow_NBS Start Start Dissolve Dissolve Ethyl Acetoacetate (1 mmol) in CH2Cl2 (10 mL) Start->Dissolve Add_Catalyst Add p-TsOH (0.2 equiv) Dissolve->Add_Catalyst Add_NBS Add NBS (1.1 equiv) Add_Catalyst->Add_NBS Stir Stir at room temperature for 10 min Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: - Filter - Wash with H2O - Extract with Et2O - Dry over MgSO4 Monitor->Workup Purify Purify by column chromatography (petroleum ether:EtOAc, 15:1) Workup->Purify Product Ethyl 2-bromo-3-oxobutanoate (92% yield) Purify->Product

An In-depth Technical Guide to the Key Functional Groups of Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethyl 4-bromoacetoacetate (EBAA) is a highly versatile bifunctional reagent extensively utilized in organic synthesis. Its value stems from the strategic placement of three key functional groups within a compact four-carbon backbone: an ethyl ester, a ketone, and a primary alkyl bromide positioned alpha to the ketone. This combination of functionalities allows for a diverse range of chemical transformations, making EBAA a crucial building block for the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals. This guide provides a detailed examination of these functional groups, their physicochemical and spectroscopic characteristics, reactivity profiles, and key experimental protocols relevant to its application.

Molecular Structure and Core Functional Groups

This compound, with the IUPAC name ethyl 4-bromo-3-oxobutanoate, is a derivative of acetoacetic acid.[1] Its structure is characterized by multiple reactive centers, which can be selectively targeted under different reaction conditions.

The three principal functional groups are:

  • Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic acyl substitution reactions such as hydrolysis, transesterification, and amidation.

  • Ketone Group (C=O): Located at the C-3 position, this carbonyl group can undergo nucleophilic addition and condensation reactions.

  • α-Bromo Group (-CH₂Br): The bromine atom is situated on the carbon alpha to the ketone (C-4), creating a highly electrophilic center that is exceptionally reactive towards nucleophilic substitution (Sₙ2) reactions.[2]

Furthermore, the methylene (B1212753) protons at the C-2 position are acidic due to their location between two electron-withdrawing carbonyl groups. This "active methylene" group is readily deprotonated to form a stabilized enolate, a potent carbon nucleophile. This structural feature also gives rise to keto-enol tautomerism, where EBAA exists in equilibrium between its keto and enol forms.

Physicochemical and Spectroscopic Properties

The physical properties and spectroscopic signatures of EBAA are direct reflections of its constituent functional groups. All quantitative data is summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₆H₉BrO₃ [1]
Molecular Weight 209.04 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
CAS Number 13176-46-0 [1]
Density 1.511 g/cm³ [1]
Boiling Point 231.6 °C (at 760 mmHg) [1]
Refractive Index 1.528 (estimate) [1]

| Storage Conditions | 2-8°C, protect from light |[1] |

Table 2: Predicted Spectroscopic Data for this compound Note: As direct experimental spectra for this compound are not readily available in public spectral databases, these values are predicted based on the known ranges for each functional group and data from analogous structures like ethyl acetoacetate (B1235776) and ethyl bromoacetate.

SpectroscopyFeaturePredicted Chemical Shift / WavenumberAssignment
¹H NMR δ (ppm)~ 1.3-CH₃ (triplet)
δ (ppm)~ 4.2-OCH₂- (quartet)
δ (ppm)~ 3.8-COCH₂CO- (singlet)
δ (ppm)~ 4.1-COCH₂Br (singlet)
¹³C NMR δ (ppm)~ 14-CH₃
δ (ppm)~ 45-COCH₂Br
δ (ppm)~ 48-COCH₂CO-
δ (ppm)~ 62-OCH₂-
δ (ppm)~ 166Ester C=O
δ (ppm)~ 195Ketone C=O
IR ν (cm⁻¹)~ 1745Ester C=O stretch
ν (cm⁻¹)~ 1720Ketone C=O stretch
ν (cm⁻¹)~ 1200C-O stretch
ν (cm⁻¹)~ 650C-Br stretch

Reactivity Profile and Logical Relationships

The synthetic utility of EBAA lies in the distinct reactivity of its four primary centers: the two electrophilic carbonyl carbons, the highly electrophilic α-brominated carbon, and the nucleophilic α-carbon (via its enolate). The following diagram illustrates these relationships.

EBAA_Reactivity Reactivity Map of this compound cluster_reactions Reaction Types EBAA This compound C1 (Ester C=O) C2 (Active Methylene) C3 (Ketone C=O) C4 (α-Bromo Carbon) NucAcylSub Nucleophilic Acyl Substitution (e.g., Saponification) EBAA:c1->NucAcylSub EnolateForm Enolate Formation (Base Treatment) EBAA:c2->EnolateForm NucAdd Nucleophilic Addition (e.g., Grignard) EBAA:c3->NucAdd SN2 Nucleophilic Substitution (Sₙ2 Reactions) (e.g., Hantzsch Synthesis) EBAA:c4->SN2

Caption: Logical workflow of the reactive sites in this compound.
  • C4 (α-Bromo Carbon): This is the most electrophilic carbon, making it a prime target for Sₙ2 reactions. It allows for the alkylation of a wide variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its use in the synthesis of heterocyclic structures like quinolines and dihydropyridines.[3][4]

  • C2 (Active Methylene): In the presence of a base, this position is readily deprotonated to form a resonance-stabilized enolate. This enolate is a strong nucleophile that can participate in aldol (B89426) condensations, Michael additions, and alkylation reactions.[1]

  • C3 (Ketone Carbonyl): The ketone carbonyl is electrophilic and can be attacked by strong nucleophiles like organometallics or reducing agents.

  • C1 (Ester Carbonyl): The ester is the least reactive electrophilic site but will undergo nucleophilic acyl substitution under forcing conditions (e.g., saponification with strong base and heat).

Key Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and application of this compound.

This protocol is adapted from established procedures for the α-bromination of ketones.

Objective: To synthesize this compound via the direct bromination of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate (1.0 mol)

  • Glacial Acetic Acid (500 mL)

  • Bromine (1.0 mol, 51 mL)

  • 500 mL dropping funnel

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Water bath

  • Sodium carbonate (anhydrous)

  • Dichloromethane (B109758) (for extraction)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a reflux condenser in a well-ventilated fume hood. Place the flask in a water bath.

  • Reaction Mixture: Charge the flask with ethyl acetoacetate (1.0 mol) and glacial acetic acid (500 mL).

  • Bromination: Begin stirring and gently warm the mixture to 40-50°C using the water bath. Add bromine (1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature and stirring throughout the addition. The characteristic red-brown color of bromine should fade as it is consumed.

  • Completion: After the addition is complete, continue stirring the mixture for an additional hour until the solution is nearly colorless.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

This protocol demonstrates the utility of EBAA in a classic multi-component reaction.

Objective: To synthesize a diethyl 1,4-dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate derivative.

Materials:

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), this compound (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[5][6]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine (B1200194) derivative.

Conclusion

This compound is a powerful and versatile synthetic intermediate due to the presence of three distinct and strategically located functional groups. The interplay between the electrophilic α-bromo carbon, the nucleophilic active methylene carbon, and the two carbonyl centers provides chemists with a robust tool for constructing complex molecular architectures. A thorough understanding of the reactivity of each functional group, as detailed in this guide, is essential for its effective application in the fields of pharmaceutical development, agrochemical synthesis, and advanced materials science.

References

Methodological & Application

The Hantzsch Synthesis: Utilizing Ethyl 4-bromoacetoacetate for Novel Pyridine Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hantzsch pyridine (B92270) synthesis is a robust and versatile multicomponent reaction for the preparation of dihydropyridines and pyridines. While traditionally employing ethyl acetoacetate (B1235776), the strategic use of substituted analogs like ethyl 4-bromoacetoacetate opens avenues for novel functionalized pyridine scaffolds. This document provides detailed protocols and application notes on the synthesis of brominated pyridine derivatives, highlighting their potential in medicinal chemistry and materials science. It has been observed that the direct use of this compound in the Hantzsch reaction is not the preferred synthetic route. A more effective, two-step approach involves the initial synthesis of a 2,6-dimethyl-1,4-dihydropyridine via the classic Hantzsch reaction, followed by a subsequent bromination of the methyl groups. This methodology allows for the controlled introduction of bromine, yielding versatile 2,6-bis(bromomethyl)pyridine (B1268884) intermediates.

Introduction

The Hantzsch synthesis, first reported in 1881, is a cornerstone of heterocyclic chemistry, involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The resulting 1,4-dihydropyridine (B1200194) (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] Furthermore, the dihydropyridine (B1217469) ring can be readily oxidized to the corresponding aromatic pyridine, a structural motif present in a vast array of pharmaceuticals and functional materials.

The introduction of a bromine atom onto the pyridine scaffold significantly enhances its synthetic utility. Bromopyridines serve as versatile precursors for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[4] This application note details a reliable two-step synthetic strategy to access 2,6-bis(bromomethyl)-substituted pyridines, starting from a classical Hantzsch reaction with ethyl acetoacetate.

Synthetic Strategy & Mechanism

The challenges associated with the direct use of this compound in the one-pot Hantzsch synthesis, likely due to the lability of the C-Br bond under the reaction conditions, have led to the adoption of a more controlled two-step approach.

Step 1: Hantzsch Dihydropyridine Synthesis

The first step is the classic Hantzsch condensation to form a 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate. The reaction proceeds through a series of condensations and cyclization, as illustrated below. One equivalent of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the product of the Knoevenagel condensation, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[5]

Step 2: Bromination of the 2,6-Dimethyl Groups

The second step involves the free-radical bromination of the methyl groups at the 2 and 6 positions of the dihydropyridine ring. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator, although the reaction can also proceed under photochemical or thermal conditions.[1][6]

Step 3: Aromatization (Optional)

The resulting 2,6-bis(bromomethyl)-1,4-dihydropyridine can be aromatized to the corresponding pyridine derivative. This is often achieved through oxidation.

Below is a DOT script for the overall synthetic workflow:

Hantzsch_Bromination_Workflow Aldehyde Aldehyde Hantzsch Hantzsch Synthesis Aldehyde->Hantzsch EAA Ethyl Acetoacetate (2 equiv.) EAA->Hantzsch Ammonia Ammonium Acetate Ammonia->Hantzsch DHP 2,6-Dimethyl-1,4-Dihydropyridine Hantzsch->DHP Bromination Bromination DHP->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Bromo_DHP 2,6-Bis(bromomethyl)-1,4-Dihydropyridine Bromination->Bromo_DHP Aromatization Aromatization (Optional) Bromo_DHP->Aromatization Bromo_Pyridine 2,6-Bis(bromomethyl)pyridine Aromatization->Bromo_Pyridine

Caption: Synthetic workflow for 2,6-bis(bromomethyl)pyridines.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium acetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.

Protocol 2: Bromination of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (B42094) (DME) or other suitable solvent

Procedure:

  • Dissolve the 2,6-dimethyl-1,4-dihydropyridine (1 equivalent) in 1,2-dimethoxyethane in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (2.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring the reaction by TLC. The reaction time can vary depending on the substrate.[1][7]

  • After the reaction is complete, filter the mixture to remove succinimide.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize representative data for the synthesis of 2,6-bis(bromomethyl)-1,4-dihydropyridines.

Table 1: Synthesis of 2,6-Dimethyl-1,4-Dihydropyridines (Step 1)

Aldehydeβ-KetoesterNitrogen SourceSolventConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux, 4h92[8]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux, 3h95[8]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux, 2h96[8]
FormaldehydeEthyl acetoacetateMethanolic ammoniaMethanol50°C75-90[8]

Table 2: Bromination of 2,6-Dimethyl-1,4-Dihydropyridines (Step 2)

SubstrateBrominating Agent (equiv.)SolventConditionsYield (%)Reference
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateNBS (2.1)1,2-DMErt, 3h96[7]
Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylatePyridinium bromide perbromide (2.1)Ethyl acetatert, 30 min87[1]
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateNBSMethanolrt, 24h-[1]

Applications in Research and Drug Development

The 2,6-bis(bromomethyl)pyridine and its dihydropyridine precursors are valuable intermediates for the synthesis of a wide range of functional molecules.

  • Macrocycle Synthesis: The two reactive bromomethyl groups can undergo nucleophilic substitution with various linkers to form macrocyclic structures. These macrocycles can act as host molecules for ions or small organic molecules.[2]

  • Cationic Amphiphiles for Gene Delivery: The bromomethyl groups can be reacted with amines or pyridines to introduce positive charges, leading to the formation of cationic amphiphilic molecules. These molecules have shown promise as non-viral vectors for DNA delivery.[6]

  • Precursors for Bioactive Molecules: The bromomethyl groups can be further functionalized to introduce various pharmacophores. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10] The 2,6-bis(bromomethyl)pyridine scaffold provides a versatile platform for the development of novel therapeutic agents.

Below is a DOT script illustrating the application pathways:

Application_Pathways Bromo_Pyridine 2,6-Bis(bromomethyl)pyridine Macrocycles Macrocycle Synthesis Bromo_Pyridine->Macrocycles Gene_Delivery Cationic Amphiphiles (Gene Delivery) Bromo_Pyridine->Gene_Delivery Bioactive Bioactive Molecules (Antiviral, Anticancer) Bromo_Pyridine->Bioactive

Caption: Applications of 2,6-bis(bromomethyl)pyridines.

Conclusion

The synthesis of 2,6-bis(bromomethyl)pyridines via a two-step approach, commencing with the Hantzsch pyridine synthesis, provides a reliable and efficient route to these versatile building blocks. The detailed protocols and application notes presented herein offer a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to introduce two reactive handles onto the pyridine core opens up a vast chemical space for the design and synthesis of novel functional molecules with a wide range of potential applications.

References

Application Note: Ethyl 4-bromoacetoacetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-bromoacetoacetate (CAS No: 13176-46-0) is a highly valuable and versatile reagent in organic synthesis, particularly within the pharmaceutical industry.[1][2] As a bifunctional molecule, it incorporates both an electrophilic bromine center and an active methylene (B1212753) group, making it a key building block for a wide range of complex molecules and heterocyclic compounds.[3] Its structure, featuring a brominated carbonyl group and an ester, allows it to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions, to form foundational scaffolds for active pharmaceutical ingredients (APIs).[1][3][4] This note details its primary applications, provides specific experimental protocols, and summarizes key data for its synthesis and use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₉BrO₃[1][5]
Molecular Weight 209.04 g/mol [5][6]
Appearance Colorless to pale yellow liquid or white crystalline powder[1][3][7]
Boiling Point 231.6 °C; 115-116 °C / 15 mmHg[1]
Density ~1.511 g/cm³[6]
Flash Point 93.9 °C[1]
Storage Conditions 2-8°C, protect from light[6][8]

Key Applications in Pharmaceutical Synthesis

This compound is a cornerstone intermediate for constructing heterocyclic systems that are prevalent in medicinal chemistry.

Hantzsch Thiazole (B1198619) Synthesis

A primary application is in the Hantzsch thiazole synthesis, a classic condensation reaction for producing thiazole derivatives.[9][10] Thiazoles are a core structural motif in numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[11][12] In this reaction, this compound (the α-halocarbonyl component) reacts with a thioamide-containing compound, such as thiourea (B124793), to yield a substituted thiazole ring.[9][10]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_products Product E4BAA This compound (α-Halocarbonyl) Thiazole Substituted Thiazole Derivative E4BAA->Thiazole Condensation & Cyclization Thiourea Thiourea (Thioamide) Thiourea->Thiazole caption Fig 1. Hantzsch Thiazole Synthesis Pathway.

Caption: Fig 1. Hantzsch Thiazole Synthesis Pathway.

Synthesis of Quinolines and Other Heterocycles

The reactivity of this compound also extends to the synthesis of other important pharmaceutical scaffolds, such as quinoline (B57606) derivatives, which exhibit a broad range of biological activities.[6] Its ability to undergo various reactions like aldol (B89426) condensation and Michael addition further broadens its utility in creating diverse heterocyclic systems for drug discovery.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are provided below.

Protocol 1: Synthesis of this compound

Two common laboratory-scale methods for preparing the title compound are detailed. The choice of solvent significantly impacts the reaction conditions.

Synthesis_Workflow start Start: Ethyl Acetoacetate (B1235776) react Add Brominating Agent (e.g., Bromine) start->react stir Stir under Controlled Temperature react->stir quench Quench Reaction (e.g., with water or Na₂SO₃ soln) stir->quench extract Extract with Organic Solvent (e.g., CH₂Cl₂) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography (optional) concentrate->purify end Product: this compound purify->end caption Fig 2. General workflow for the synthesis of this compound.

Caption: Fig 2. General workflow for the synthesis of this compound.

Method A: Bromination in Acetic Acid [13]

  • Dissolve ethyl acetoacetate (1.0 eq) in acetic acid (3 mL per g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add bromine (1.0 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water and extract three times with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the organic layers, wash twice with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product.

Method B: Bromination in Chloroform [7]

  • Dissolve ethyl acetoacetate (1.0 eq, 7.84 mmol) in chloroform.

  • Add bromine (1.5 eq, 11.76 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by adding sodium sulfite (B76179) solution.

  • Add ethyl acetate (B1210297) and separate the organic layer.

  • Wash the organic layer with water and 1N HCl solution.

  • Dry over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by column chromatography (n-hexane:ethyl acetate = 4:1).

Table 2: Comparison of Synthesis Protocols for this compound

ParameterMethod A (Acetic Acid)Method B (Chloroform)
Starting Material Ethyl acetoacetate (76.9 mmol)Ethyl acetoacetate (7.84 mmol)
Brominating Agent Bromine (1.0 eq)Bromine (1.5 eq)
Solvent Acetic AcidChloroform
Temperature 0 °CRoom Temperature
Reaction Time 1 hour18 hours
Workup Solvent removal, extractionQuenching, extraction
Purification None specifiedColumn Chromatography
Reported Yield 85%49%
Protocol 2: General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a generalized procedure for the synthesis of a 2-aminothiazole (B372263) derivative using this compound.

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in absolute ethanol (B145695).

  • Addition of Reactant: Add this compound (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: Filter the resulting solid precipitate.

  • Washing: Wash the solid with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the final thiazole derivative.

Protocol_Flowchart start Dissolve Thiourea in Ethanol add_e4baa Add this compound start->add_e4baa reflux Heat to Reflux (2-4h) Monitor via TLC add_e4baa->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end Final Thiazole Product dry->end caption Fig 3. Experimental workflow for a typical Hantzsch Thiazole Synthesis.

Caption: Fig 3. Experimental workflow for a typical Hantzsch Thiazole Synthesis.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Therefore, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a closed container in a cool, dry place away from light and oxidizing agents.[6]

Conclusion

This compound is an indispensable intermediate in pharmaceutical synthesis. Its predictable reactivity and utility in forming key heterocyclic structures, most notably the thiazole ring via the Hantzsch synthesis, secure its role in the development of new therapeutic agents.[1] The protocols and data presented here provide a foundational guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Alkylation of Heterocyclic Compounds with Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ethyl 4-bromoacetoacetate in the synthesis of functionalized heterocyclic compounds. Two primary applications are highlighted: the Hantzsch dihydropyridine (B1217469) synthesis employing heterocyclic aldehydes and the N-alkylation of heterocyclic amines followed by intramolecular cyclization.

Application 1: Hantzsch Dihydropyridine Synthesis with Heterocyclic Aldehydes

The Hantzsch synthesis is a robust one-pot, multicomponent reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs).[1][2] These compounds are of significant interest in medicinal chemistry, with many derivatives acting as calcium channel blockers for the treatment of hypertension.[1] In this application, this compound serves as the β-ketoester component, reacting with a heterocyclic aldehyde and a nitrogen source, typically ammonium (B1175870) acetate (B1210297).

Reaction Principle

The reaction proceeds through a series of condensations and cyclizations. Initially, one molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation, while a second molecule forms an enamine with ammonia.[2] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine (B1200194) ring system.[3]

Experimental Protocol: Synthesis of a 4-(Heterocyclic)-1,4-dihydropyridine Derivative

This protocol describes a general procedure for the Hantzsch synthesis using a heterocyclic aldehyde, this compound, and ammonium acetate.

Materials:

  • Heterocyclic aldehyde (e.g., 2-furaldehyde, thiophene-2-carboxaldehyde, pyridine-3-carboxaldehyde) (10 mmol)

  • This compound (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (B145695) (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add the heterocyclic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[4]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of 1,4-dihydropyridine analogues using various aldehydes. While specific data for this compound is extrapolated from similar β-ketoesters, the yields are expected to be comparable.

Aldehyde (Heterocyclic)β-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium carbonateGlycine-HCl buffer (pH=2.2)1.598[1]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateEthanol492[4]
2-FuraldehydeEthyl acetoacetateAmmonium acetateEthanol (Reflux)3~85 (estimated)[5]
Thiophene-2-carboxaldehydeThis compoundAmmonium acetateEthanol (Reflux)4-680-90 (expected)N/A
Pyridine-3-carboxaldehydeThis compoundAmmonium acetateEthanol (Reflux)4-675-85 (expected)N/A

Application 2: N-Alkylation and Cyclization for Fused Heterocycle Synthesis

This compound can act as a bifunctional reagent for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. This process involves an initial N-alkylation of a heterocyclic amine (e.g., 2-aminopyridine) at the endocyclic nitrogen, followed by an intramolecular condensation between the newly introduced keto group and the exocyclic amine.

Reaction Principle

The reaction begins with the nucleophilic attack of the pyridine (B92270) nitrogen of 2-aminopyridine (B139424) on the carbon bearing the bromine atom of this compound, forming a pyridinium (B92312) salt intermediate.[6] Subsequent intramolecular cyclization is often promoted by heat or a base, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) ring system. This type of reaction is a well-established method for constructing bicyclic heteroaromatic compounds.[7]

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol outlines a general procedure for the reaction of a 2-aminopyridine derivative with this compound.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Anhydrous potassium carbonate (K₂CO₃) (optional, 2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine derivative (1.0 equiv) in anhydrous DMF or ethanol.

  • Add this compound (1.1 equiv) to the solution.

  • (Optional) For less reactive substrates, anhydrous potassium carbonate (2.0 equiv) can be added to facilitate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure imidazo[1,2-a]pyridine derivative.[7]

Data Presentation

The following table presents representative data for the synthesis of fused heterocyclic systems via N-alkylation and cyclization.

Heterocyclic AmineAlkylating AgentSolventBaseReaction Time (h)Yield (%)Reference
2-AminopyridineEthyl bromoacetateDMFNone1275[7]
2-Amino-5-methylpyridine2-BromoacetophenoneEthanolNone688[7]
2-AminopyridineThis compoundDMFK₂CO₃6-870-80 (expected)N/A
6-Chloropyridazin-3-amineEthyl bromoacetateDMFNone1265[7]
1-Substituted benzimidazoleEthyl bromoacetate1,2-EpoxybutaneNone-39-57[1]

Visualizations

Signaling Pathways and Experimental Workflows

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Heterocyclic Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) Aldehyde->Knoevenagel Condensation EBAA1 Ethyl 4-bromoacetoacetate EBAA1->Knoevenagel EBAA2 Ethyl 4-bromoacetoacetate Enamine Enamine EBAA2->Enamine NH3 Ammonium Acetate (NH3) NH3->Enamine Condensation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Derivative Michael_Adduct->DHP Cyclization & Dehydration

Caption: Reaction mechanism of the Hantzsch dihydropyridine synthesis.

Alkylation_Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product AminoHet 2-Aminopyridine Derivative Pyridinium Pyridinium Salt Intermediate AminoHet->Pyridinium N-Alkylation (SN2) EBAA Ethyl 4-bromoacetoacetate EBAA->Pyridinium FusedHet Imidazo[1,2-a]pyridine Derivative Pyridinium->FusedHet Intramolecular Cyclization

Caption: N-alkylation and cyclization pathway for fused heterocycle synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine Reactants (Heterocycle, EBAA, etc.) Reaction Perform Reaction (Heating, Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quenching Quench Reaction (e.g., add water) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purify Purify Crude Product (Recrystallization or Chromatography) Drying->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The versatile quinoline scaffold serves as a "privileged structure" in drug discovery.[4] This document provides detailed application notes and a proposed protocol for the synthesis of quinoline derivatives utilizing ethyl 4-bromoacetoacetate as a key starting material. While not a standard named reaction, the proposed synthesis is based on the principles of the Conrad-Limpach reaction, a well-established method for quinoline synthesis.[5][6] The presence of the bromo-functional group on the acetoacetate (B1235776) precursor offers potential for further diversification of the quinoline core.

Application Notes

The synthesis of quinoline derivatives from this compound is anticipated to proceed via a modified Conrad-Limpach condensation with substituted anilines. This approach is expected to yield ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate derivatives, which can exist in equilibrium with their 4-quinolone tautomer.[6] The resulting quinoline core can be further modified, taking advantage of the versatile chemical handles present on the molecule.

Potential Applications of the Synthesized Quinoline Derivatives:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[1][2][4] The synthesized compounds can be screened against a panel of cancer cell lines to evaluate their cytotoxic and antiproliferative effects.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors.[7][8] Specific kinases that are often targeted by quinoline derivatives include EGFR, VEGFR, and Src kinases, which are crucial in cancer cell signaling pathways.[9] The synthesized derivatives can be tested for their inhibitory activity against a panel of kinases to identify potential therapeutic targets.

  • Antimicrobial Agents: Quinolines are the basis for several antibacterial and antimalarial drugs. The novel derivatives can be evaluated for their efficacy against a range of bacterial and parasitic strains.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is the formation of a β-enamino ester intermediate by the reaction of a substituted aniline (B41778) with this compound. The second step is an intramolecular cyclization to form the quinoline ring. The bromine atom at the 4-position of the acetoacetate may influence the regioselectivity of the cyclization and could potentially be displaced or retained in the final product, offering avenues for further chemical modification.

Experimental Protocols

Proposed Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylates

This protocol describes a proposed method for the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from substituted anilines and this compound.

Materials:

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)[10]

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Ethanol

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove ethanol), combine the substituted aniline (1.0 eq) and this compound (1.1 eq) in a high-boiling point solvent (e.g., diphenyl ether, 5 mL per gram of aniline).

  • Initial Condensation: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄). Heat the mixture to approximately 140-160°C for 1-2 hours to facilitate the formation of the enamine intermediate and remove the resulting ethanol.

  • Cyclization: Increase the temperature to 240-260°C and maintain for 30-60 minutes to induce thermal cyclization.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent. If so, collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. If the product remains dissolved, dilute the mixture with hexane to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • High-boiling point solvents and strong acids should be handled with appropriate personal protective equipment.

  • The reaction should be conducted with careful temperature control to avoid uncontrolled exothermic reactions.

Data Presentation

The following tables provide illustrative quantitative data for the proposed synthesis of quinoline derivatives. Please note that as this is a proposed protocol, the yields are hypothetical and based on typical outcomes for similar Conrad-Limpach reactions.

EntryAniline DerivativeProductProposed Yield (%)Melting Point (°C)
1AnilineEthyl 4-hydroxy-2-methylquinoline-3-carboxylate65235-237
24-ChloroanilineEthyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate60260-262
34-MethoxyanilineEthyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate70248-250

Table 1: Proposed Synthesis of Quinoline Derivatives.

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylateEGFR150A549 (Lung)5.2
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylateVEGFR285HCT116 (Colon)2.8
Ethyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylateSrc120MCF-7 (Breast)4.1

Table 2: Illustrative Biological Activity of Synthesized Quinoline Derivatives. (Note: These are representative values for similar quinoline structures and would need to be determined experimentally for the newly synthesized compounds).

Visualizations

Diagrams of Workflow and Signaling Pathway

G Experimental Workflow: Synthesis of Quinoline Derivatives cluster_0 Reaction Setup cluster_1 Reaction Steps cluster_2 Workup & Purification A Substituted Aniline E Condensation (140-160°C) A->E B This compound B->E C High-boiling Solvent C->E D Acid Catalyst D->E F Cyclization (240-260°C) E->F G Cooling & Precipitation F->G H Filtration G->H I Recrystallization H->I J Pure Quinoline Derivative I->J

Caption: A flowchart illustrating the key stages in the proposed synthesis of quinoline derivatives.

G Targeted Signaling Pathway: PI3K/Akt/mTOR cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: A diagram showing the potential inhibitory action of quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for [4+3] Annulation Reactions Involving Ethyl 4-Bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4+3] Annulation reactions are powerful synthetic tools for the construction of seven-membered rings, a structural motif present in a wide array of natural products and pharmaceutically active compounds. This document provides detailed application notes and protocols for the use of ethyl 4-bromoacetoacetate as a versatile three-carbon (C3) synthon in [4+3] annulation reactions. This compound serves as a precursor to a reactive oxyallyl cation intermediate, which can undergo cycloaddition with a four-carbon (C4) diene component to yield functionalized seven-membered carbocycles.

These reactions are of significant interest to researchers in organic synthesis and drug development due to their ability to rapidly build molecular complexity. The resulting cycloheptane (B1346806) derivatives can serve as key intermediates in the synthesis of novel therapeutic agents and other valuable chemical entities.

Reaction Principle: The Oxyallyl Cation Intermediate

The key to the reactivity of this compound in [4+3] annulation reactions is its ability to form an oxyallyl cation intermediate upon treatment with a suitable reagent, typically a base or a Lewis acid. This intermediate is a resonance-stabilized, three-atom, two-electron π-system that can readily participate in cycloaddition reactions.

The general mechanism involves the deprotonation of the α-carbon to the carbonyl and ester groups, followed by the expulsion of the bromide ion to generate the oxyallyl cation. This electrophilic species is then trapped by a diene in a concerted or stepwise fashion to furnish the seven-membered ring.

Application Example: Stereoselective [4+3] Annulation with Azadienes

A notable application of this compound in [4+3] annulation is its reaction with azadienes for the synthesis of benzindeno-fused azepine derivatives. These complex heterocyclic scaffolds are of interest in medicinal chemistry. The reaction, promoted by sodium hydride (NaH), proceeds with good yields and high stereoselectivity.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Azadiene Azadiene Azepine Benzindeno-fused Azepine Azadiene->Azepine EBA This compound EBA->Azepine NaH NaH NaH->Azepine Solvent Solvent (e.g., THF) Solvent->Azepine

Caption: General reaction scheme for the NaH-promoted [4+3] annulation of azadienes with this compound.

Quantitative Data Summary

The following table summarizes the results for the [4+3] annulation of various substituted azadienes with this compound.

EntryAzadiene Substituent (R)ProductYield (%)Diastereomeric Ratio (d.r.)
1H3a 85>20:1
24-F3b 82>20:1
34-Cl3c 91>20:1
44-Br3d 94>20:1
54-Me3e 78>20:1
64-OMe3f 81>20:1
73-Me3g 75>20:1
82-Me3h 72>20:1

Experimental Protocols

General Procedure for the NaH-Promoted [4+3] Annulation of Azadienes and this compound

Materials:

  • Substituted azadiene (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted azadiene (0.2 mmol, 1.0 equiv).

  • Dissolve the azadiene in anhydrous THF (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (16.0 mg, 0.4 mmol, 2.0 equiv) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (50.2 mg, 0.24 mmol, 1.2 equiv) in anhydrous THF (1.0 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-4 hours) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired benzindeno-fused azepine derivative.

Workflow Diagram

G start Start setup Reaction Setup: - Flame-dried flask under inert atmosphere - Add azadiene and anhydrous THF start->setup cool Cool to 0 °C setup->cool add_nah Add NaH cool->add_nah stir1 Stir at 0 °C for 30 min add_nah->stir1 add_eba Add this compound solution stir1->add_eba react Warm to RT and stir for 2-4 h add_eba->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the [4+3] annulation reaction.

Potential Applications and Future Directions

The [4+3] annulation reaction of this compound provides a valuable route to functionalized seven-membered rings. The resulting products can be further elaborated to access a variety of complex molecular architectures for applications in drug discovery and materials science.

While the reaction with azadienes is well-established, the exploration of other diene systems with this compound remains an area of interest. Theoretically, electron-rich dienes such as furans, pyrroles, and even simple acyclic dienes could participate in [4+3] cycloadditions with the oxyallyl cation generated from this compound. However, specific literature precedents for these reactions are currently limited. Future research in this area could focus on:

  • Exploring different diene partners: Investigating the reactivity of furans, pyrroles, and substituted butadienes.

  • Lewis acid catalysis: Utilizing Lewis acids to promote the formation of the oxyallyl cation under different reaction conditions, potentially leading to complementary stereochemical outcomes.

  • Asymmetric catalysis: Developing enantioselective versions of the [4+3] annulation to access chiral seven-membered ring systems.

Successful development in these areas would further enhance the utility of this compound as a key building block in the synthesis of complex cyclic molecules.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Always follow standard laboratory safety procedures when conducting these experiments.

Application Notes: Nucleophilic Substitution Reactions with Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-bromoacetoacetate is a highly versatile bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates an ester, a ketone, and a reactive bromine atom, making it a valuable building block for a wide range of molecular architectures.[1] The bromine atom, positioned on the carbon alpha to the ketone, is highly susceptible to nucleophilic displacement, enabling the introduction of diverse functional groups. This reactivity is harnessed in the pharmaceutical, agrochemical, and fine chemical industries to synthesize complex molecules, including heterocyclic compounds and pharmacologically active agents.[1][2] These application notes provide a detailed experimental protocol for performing nucleophilic substitution reactions with this compound, targeting researchers, scientists, and professionals in drug development.

Principle of the Method

The core reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds via a single concerted step, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The presence of the adjacent carbonyl group activates the C-Br bond, facilitating the substitution process. The general scheme for this reaction is depicted below:

General Reaction Scheme

Figure 1. General reaction scheme for nucleophilic substitution on this compound.

Experimental Protocols

1. General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile. Specific conditions may need to be optimized based on the reactivity of the chosen nucleophile.

Materials:

  • This compound (Reagent)

  • Nucleophile (e.g., primary/secondary amine, thiol, phenoxide) (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA) (1.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Acetone, or Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexane (for chromatography)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen nucleophile (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the mixture and stir for 10-15 minutes.

  • Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can be run at room temperature or heated to reflux, depending on the nucleophile's reactivity.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure substituted product.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2. Example Protocol: Reaction with Aniline (B41778)

  • Combine aniline (0.93 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 50 mL of anhydrous acetonitrile in a 100 mL round-bottom flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (2.09 g, 10 mmol) in 10 mL of acetonitrile dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC.

  • After 4-6 hours, or upon completion, follow the general workup, purification, and characterization steps outlined above.

3. Example Protocol: Reaction with Thiophenol

  • In a 100 mL round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in 40 mL of anhydrous acetone.

  • Add triethylamine (1.52 g, 15 mmol) to the solution and stir at 0°C for 10 minutes.

  • Add this compound (2.09 g, 10 mmol) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, follow the general workup, purification, and characterization steps.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile82 (Reflux)4 - 685 - 92
ThiophenolTriethylamineAcetone0 to 252 - 390 - 97
Sodium Phenoxide-DMF253 - 588 - 95
MorpholineK₂CO₃Acetonitrile605 - 782 - 90

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 4-(nucleophil)-acetoacetate derivatives.

experimental_workflow reactants 1. Reactants & Solvent (Nucleophile, Base, E4BAA) setup 2. Reaction Setup (Inert Atmosphere, Stirring) reactants->setup monitoring 3. Reaction Monitoring (TLC Analysis) setup->monitoring workup 4. Aqueous Workup (Filtration, Extraction, Washing) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

A typical experimental workflow diagram.

SN2 Reaction Mechanism

This diagram illustrates the concerted SN2 mechanism for the nucleophilic attack on this compound.

The concerted SN2 reaction mechanism.

Safety and Handling

  • This compound: This compound is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.

  • Bases: Handle bases like potassium carbonate and triethylamine with care, as they can be corrosive or irritating.

  • General Precautions: A thorough risk assessment should be conducted before starting any chemical reaction.

Applications in Drug Development

The products derived from the nucleophilic substitution of this compound are valuable intermediates in medicinal chemistry. The ability to introduce nitrogen, sulfur, and oxygen-containing moieties allows for the construction of diverse molecular scaffolds. These intermediates are used in the synthesis of various heterocyclic systems, such as quinolines, thiazoles, and pyrimidines, which form the core of many therapeutic agents with anti-inflammatory, antiviral, and anti-cancer properties.[2][3] The protocols described here provide a reliable foundation for accessing these important synthetic precursors.

References

Application of Ethyl 4-bromoacetoacetate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromoacetoacetate is a versatile bifunctional reagent extensively utilized in organic synthesis. Its unique structure, incorporating both a reactive bromine atom and a β-ketoester moiety, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. In the field of agrochemical research and development, this compound serves as a key intermediate for the construction of novel fungicides, herbicides, and insecticides. The ability to readily undergo nucleophilic substitutions, cyclization reactions, and multicomponent reactions allows for the efficient generation of diverse molecular scaffolds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically relevant compounds.

Key Applications in Agrochemical Synthesis

This compound is a precursor for various heterocyclic systems known to exhibit pesticidal properties. Its application is particularly prominent in the synthesis of substituted thiazoles and pyrazoles, which form the core of many commercial and developmental agrochemicals.

Synthesis of Thiazole (B1198619) Derivatives as Potential Fungicides

One of the most important applications of this compound in agrochemical synthesis is its reaction with thiourea (B124793) or substituted thioureas to form aminothiazole derivatives. This reaction, a variation of the Hantzsch thiazole synthesis, provides a straightforward route to a class of compounds with demonstrated antifungal activity. The resulting 2-aminothiazole (B372263) scaffold can be further functionalized to optimize biological efficacy.

Reaction Scheme:

G cluster_0 Synthesis of 2-Aminothiazole Derivatives This compound This compound Reaction + This compound->Reaction Thiourea Thiourea Thiourea->Reaction 2-Aminothiazole derivative 2-Aminothiazole derivative Reaction->2-Aminothiazole derivative Cyclization

Caption: General reaction scheme for the synthesis of 2-aminothiazole derivatives from this compound and thiourea.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative using this compound and thiourea.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/g of EBAA).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 178-180 °C

Workflow Diagram:

G cluster_workflow Experimental Workflow for Thiazole Synthesis A 1. Reactants Mixing This compound + Thiourea in Ethanol B 2. Reflux 4-6 hours A->B Heat C 3. Solvent Removal Rotary Evaporation B->C D 4. Neutralization & Extraction NaHCO3 solution & Ethyl Acetate C->D E 5. Washing & Drying Brine & Na2SO4 D->E F 6. Concentration Crude Product E->F G 7. Purification Recrystallization F->G H Final Product Ethyl 2-amino-4-methylthiazole-5-carboxylate G->H

Caption: Step-by-step workflow for the synthesis and purification of a 2-aminothiazole derivative.

Application in the Synthesis of Pyrazole (B372694) Derivatives

This compound can also be utilized in the synthesis of pyrazole derivatives, another important class of agrochemicals. The reaction typically involves condensation with a hydrazine (B178648) derivative. The resulting pyrazole core is a key structural motif in many herbicides and fungicides.

Logical Relationship Diagram:

G cluster_logic Synthetic Utility of this compound cluster_reactants Reactants cluster_products Agrochemical Scaffolds EBAA This compound (Key Building Block) Thiourea Thiourea Derivatives EBAA->Thiourea Hydrazine Hydrazine Derivatives EBAA->Hydrazine Thiazoles Thiazole Derivatives (Fungicidal Potential) Thiourea->Thiazoles Hantzsch Synthesis Pyrazoles Pyrazole Derivatives (Herbicidal/Fungicidal Potential) Hydrazine->Pyrazoles Knorr-type Condensation

Caption: Logical relationship illustrating the synthetic pathways from this compound to key agrochemical scaffolds.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of agrochemicals. Its ability to efficiently construct key heterocyclic scaffolds, such as thiazoles and pyrazoles, makes it an indispensable tool for researchers and scientists in the field. The provided protocols and data serve as a practical guide for the application of this reagent in the development of novel and effective crop protection agents. Further exploration of its reactivity in multicomponent reactions and with diverse nucleophiles holds significant promise for the discovery of next-generation agrochemicals.

Step-by-step synthesis of benzindeno-fused azepines using Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of benzindeno-fused azepine derivatives. The described methodology utilizes a [4+3] annulation reaction between azadienes and ethyl 4-bromo-3-oxobutanoate. This sodium hydride-promoted cycloaddition offers an efficient route to construct the benzindenoazepine core, a scaffold of significant interest in medicinal chemistry. The protocol is presented with detailed experimental procedures, tabulated data on reaction outcomes, and a visual representation of the synthetic workflow.

Introduction

Benzindeno-fused azepines are a class of heterocyclic compounds that have garnered attention in drug discovery due to their potential biological activities. The rigid, three-dimensional architecture of this fused ring system makes it an attractive scaffold for the development of novel therapeutic agents. This application note details a synthetic strategy that employs a [4+3] cycloaddition reaction to access these complex molecular frameworks. The key building blocks for this transformation are readily available azadienes and ethyl 4-bromoacetoacetate. The reaction proceeds with good yields and stereoselectivities, making it a practical approach for the synthesis of a library of benzindeno-fused azepine derivatives for further investigation.[1]

Overall Synthetic Workflow

The synthesis of benzindeno-fused azepines via this methodology can be conceptualized in two main stages: the preparation of the azadiene precursors and the subsequent [4+3] annulation with ethyl 4-bromo-3-oxobutanoate.

Synthesis_Workflow cluster_0 Azadiene Synthesis cluster_1 [4+3] Annulation Enone Enone Azadiene Azadiene (1) Enone->Azadiene TiCl4, Et3N Sulfonamide p-Toluenesulfonamide Sulfonamide->Azadiene Azadiene_ref Azadiene (1) Bromoacetoacetate Ethyl 4-bromo-3-oxobutanoate Benzindenoazepine Benzindeno-fused Azepine (3a) Bromoacetoacetate->Benzindenoazepine NaH Azadiene_ref->Benzindenoazepine Stereoselectivity cluster_reactants Reactant Approach Azadiene Azadiene TransitionState [4+3] Transition State Azadiene->TransitionState Bromoacetoacetate Enolate of Ethyl 4-bromoacetoacetate Bromoacetoacetate->TransitionState Product Benzindeno-fused Azepine (Single Diastereomer) TransitionState->Product Stereoselective Cycloaddition

References

Application Notes and Protocols: Modified Reformatsky Reaction with Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of β-hydroxy esters or their dehydrated α,β-unsaturated counterparts.[1][2] This reaction typically involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[2][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, allowing for excellent functional group tolerance.[4] This document provides detailed application notes and protocols for a modified Reformatsky reaction utilizing ethyl 4-bromoacetoacetate, a versatile building block in medicinal chemistry and drug development.

The use of this compound in the Reformatsky reaction opens avenues for the synthesis of complex molecules containing a β-hydroxy-δ-keto ester moiety. These products are valuable intermediates for the synthesis of various heterocyclic compounds and molecules with potential biological activity. Modifications to the classical Reformatsky protocol, such as the use of different metals or activation methods, can enhance yields and substrate scope.

Applications in Drug Development

The β-hydroxy-δ-keto ester scaffold synthesized from the Reformatsky reaction with this compound is a precursor to a variety of pharmacologically relevant structures. These include:

  • Synthesis of Novel Heterocycles: The resulting product can be cyclized to form substituted lactones, pyridazinones, and other heterocyclic systems that are common motifs in drug candidates.

  • Precursors for Bioactive Molecules: The functional groups of the product (hydroxyl, keto, and ester) allow for diverse chemical transformations to build more complex molecules, including statin analogues and other enzyme inhibitors.

  • Chiral Building Blocks: Asymmetric variations of the Reformatsky reaction can provide enantiomerically enriched β-hydroxy esters, which are crucial for the synthesis of stereospecific drugs.

Reaction Scheme

The general scheme for the modified Reformatsky reaction with this compound is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 R2 Ketone Aldehyde/Ketone (R¹COR²) Reaction_Arrow + Ketone->Reaction_Arrow Bromoester This compound Bromoester->Reaction_Arrow Zinc Activated Zinc Solvent Anhydrous Solvent (e.g., Toluene, THF) Product Ethyl 3-hydroxy-3-(R¹/R²)-5-oxohexanoate Zinc_Arrow 1. Activated Zinc, Solvent 2. Acidic Workup Reaction_Arrow->Zinc_Arrow Zinc_Arrow->Product

Caption: General reaction scheme for the Reformatsky reaction.

Experimental Protocols

Protocol 1: Zinc-Mediated Reformatsky Reaction of this compound with an Aldehyde/Ketone

This protocol is adapted from standard Reformatsky procedures.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene (or THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Activation of Zinc:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (2.0 eq).

    • Add a small crystal of iodine.

    • Gently heat the flask under a stream of nitrogen until the purple vapor of iodine subsides.

    • Allow the flask to cool to room temperature.

  • Reaction Setup:

    • To the flask containing activated zinc, add anhydrous toluene.

    • In the dropping funnel, prepare a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Initiation and Reaction:

    • Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction mixture under reflux for an additional 1-2 hours, or until TLC analysis shows consumption of the starting materials.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Quench the reaction by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel chromatography.

Protocol 2: Modified Reformatsky Synthesis of this compound

This protocol describes a modified synthesis of the starting material, this compound, using magnesium, as detailed in US Patent 3,786,082.[5]

Materials:

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, reflux magnesium turnings and ethyl bromoacetate in chloroform to form a magnesium enolate complex.[5]

  • Precipitation and Washing:

    • Dilute the reaction mixture with water to precipitate the magnesium enolate complex.

    • Wash the precipitated complex with water.

  • Hydrolysis:

    • Mix the washed magnesium enolate complex with chloroform and acidify the mixture with sulfuric acid at a temperature below 30°C to hydrolyze the complex.[5]

  • Recovery:

    • Recover the resulting this compound. The reported yield for this specific procedure is 36%.[5]

Data Presentation

α-HaloesterCarbonyl CompoundMetal/ReagentSolventYield (%)Reference
Ethyl bromoacetateKetoneActivated Zinc, IodineToluene86[1]
Ethyl α-bromopropionate2-EthylhexanalZincBenzene87 (β-hydroxy ester)[6]
Ethyl bromoacetateAromatic isothiocyanatesZincSolvent-free (ball milling)69-81[7]
Ethyl bromoacetateChiral AldehydeZinc, TMSClTHF92[8]
Ethyl bromoacetateAldehydesEt₂Zn, Chiral Ligand-50-60

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate which then adds to the carbonyl group of the aldehyde or ketone.

Reaction_Mechanism A This compound C Zinc Enolate (Reformatsky Reagent) A->C + Zn B Zinc Metal (Zn) E Zinc Alkoxide Intermediate C->E + R¹COR² D Aldehyde/Ketone (R¹COR²) D->E G β-Hydroxy-δ-keto ester Product E->G + H₃O⁺ F Acidic Workup (H₃O⁺) F->G

Caption: Mechanism of the Reformatsky reaction.

Experimental Workflow

The following diagram illustrates the typical workflow for carrying out the modified Reformatsky reaction in a research laboratory.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Activate Zinc with Iodine C Initiate reaction with gentle heating A->C B Prepare solution of Aldehyde/Ketone and this compound in Toluene D Add reactant solution dropwise B->D C->D E Reflux for 1-2 hours D->E F Monitor reaction by TLC E->F G Quench with 1 M HCl F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for the Reformatsky reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield in Syntheses Using Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving Ethyl 4-bromoacetoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

This compound is a versatile reagent primarily used to introduce the 4-bromoacetoacetate moiety into molecules.[1] Its key applications include:

  • Hantzsch Pyridine (B92270) Synthesis: It serves as a β-ketoester component in this multi-component reaction to form dihydropyridines, which are precursors to pyridines and are significant in medicinal chemistry, for instance, as calcium channel blockers.[2]

  • Alkylation Reactions: It is used as an alkylating agent for various nucleophiles, such as amines and phenols, to introduce an ethyl acetoacetate (B1235776) group.[3][4]

  • Synthesis of Heterocycles: Beyond pyridines, it is a precursor for synthesizing other heterocyclic compounds like quinoline (B57606) derivatives.[5]

  • Pharmaceutical and Agrochemical Synthesis: Its reactivity makes it a valuable intermediate in the development of new drugs and agrochemicals.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain its reactivity and prevent degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1][5] Improper storage can lead to decomposition and the formation of impurities, which can negatively impact reaction yields.

Q3: What safety precautions should be taken when handling this compound?

This compound is a lachrymator and can cause skin and eye irritation.[1] It is also toxic upon ingestion, inhalation, and skin absorption. Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a common application for this compound, but achieving high yields can be challenging.[2][6] This section addresses common problems encountered during this reaction.

Q4: My Hantzsch pyridine synthesis is giving a low yield. What are the potential causes and how can I improve it?

Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

  • Purity of Reactants: Impurities in the starting materials, including the aldehyde, this compound, and the ammonia (B1221849) source, can lead to side reactions and lower yields.[7] Ensure all reactants are of high purity.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly hinder the reaction.[7] While classical methods often involve long reaction times and harsh conditions, modern approaches can offer improvements.[8]

  • Side Reactions: The formation of byproducts is a common issue. The desired dihydropyridine (B1217469) product can be oxidized to the corresponding pyridine, especially under harsh conditions or in the presence of air.[2][8] Running the reaction under an inert atmosphere can help minimize this.[8] Self-condensation of the β-ketoester can also occur.[7]

Below is a troubleshooting workflow to address low yields:

G Troubleshooting Workflow for Low Yield in Hantzsch Synthesis start Low Yield Observed check_purity Verify Purity of All Reactants start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure check_stoichiometry Confirm Correct Stoichiometry optimize_conditions->check_stoichiometry investigate_side_reactions Investigate Side Reactions (e.g., Oxidation, Self-Condensation) check_stoichiometry->investigate_side_reactions purification Review Purification Method (e.g., Recrystallization) investigate_side_reactions->purification solution Improved Yield purification->solution

Caption: A logical workflow for troubleshooting low yields in Hantzsch synthesis.

Q5: I am observing multiple products in my Hantzsch reaction mixture. What are the likely side products and how can I minimize their formation?

The most common side product is the corresponding pyridine, formed by the oxidation of the desired 1,4-dihydropyridine (B1200194).[2] To minimize this, consider the following:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[8]

  • Milder Oxidants (if aromatization is desired later): If the goal is the pyridine, be aware that common oxidants like nitric acid can lead to low yields and side products.[2]

  • Reaction Temperature and Time: Prolonged heating can promote both oxidation and other decomposition pathways.[8][9] Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Other potential side reactions include the Knoevenagel condensation of the aldehyde with the β-ketoester and the formation of an enamine from the β-ketoester and ammonia, which are intermediates in the main reaction pathway.[10] If these intermediates are observed to be unreactive, it could indicate a problem with the subsequent Michael addition or cyclization steps.

Data on Hantzsch Synthesis Conditions

The following table summarizes various conditions reported for the Hantzsch synthesis, which can be a starting point for optimization.

Aldehydeβ-KetoesterNitrogen SourceSolventCatalyst/ConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium (B1175870) carbonateGlycine-HCl buffer (pH=2.2)50-65 °C-75-98[11]
Aromatic aldehydesEthyl acetoacetateAmmonium acetate (B1210297)Ethanol (B145695)Reflux2-4 h-[10]
FormaldehydeEthyl acetoacetateAmmonia (methanolic)Methanol50 °C-75-90[12]
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolMicrowave irradiation (120 °C)5-15 min-[8]
Aromatic aldehydesEthyl/Methyl acetoacetateAmmonium acetateNeat40 wt % Phosphotungstic acid on alumina, room temp.2-3.5 h>75[13]

Troubleshooting Guide: Alkylation Reactions

Alkylation of nucleophiles, particularly amines, with this compound can be prone to issues like over-alkylation and competing reactions.

Q6: I am trying to perform a mono-alkylation of a primary amine with this compound, but I am getting a mixture of products. How can I improve the selectivity for the mono-alkylated product?

The direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium salt.[14] This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine.

To favor mono-alkylation, consider the following strategies:

  • Use a Large Excess of the Amine: This statistical approach ensures that the this compound is more likely to react with the primary amine rather than the small amount of secondary amine that is formed.

  • Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture keeps its concentration low, reducing the likelihood of di-alkylation.

  • Protecting Groups: A more robust method is to use a protecting group strategy. For instance, the amine can be converted to a tosylamide, which can then be alkylated. The tosyl group can be subsequently removed.

  • Reductive Amination: While not a direct alkylation with this compound, reductive amination is a highly selective method for mono-alkylation of amines with aldehydes or ketones.[15]

Q7: My alkylation reaction with this compound is very slow or not proceeding to completion. What could be the issue?

Several factors can contribute to a sluggish alkylation reaction:

  • Insufficiently Strong Base: The choice of base is critical for deprotonating the nucleophile (if required) to form the more reactive nucleophilic species. For less acidic nucleophiles, a stronger base may be needed.

  • Solvent Effects: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like DMF or acetonitrile (B52724) often accelerate S(_N)2 reactions. However, for some reactions, a mixture of solvents, such as acetone-water, might be used, and the composition can affect the rate.[16]

  • Steric Hindrance: If either the nucleophile or the alkylating agent is sterically hindered, the reaction rate will be slower.

  • Leaving Group Ability: While bromide is a good leaving group, its departure can be influenced by the reaction conditions.

Below is a workflow for optimizing an alkylation reaction:

G Workflow for Optimizing Alkylation Reactions start Slow/Incomplete Alkylation select_base Select Appropriate Base (e.g., K2CO3, NaH) start->select_base select_solvent Choose Suitable Solvent (e.g., DMF, Acetonitrile) select_base->select_solvent optimize_temp Optimize Reaction Temperature select_solvent->optimize_temp monitor_reaction Monitor Progress by TLC/LC-MS optimize_temp->monitor_reaction workup Appropriate Work-up and Purification monitor_reaction->workup product Desired Alkylated Product workup->product

Caption: A systematic workflow for optimizing alkylation reactions.

Data on Alkylation Conditions

The choice of base and solvent is crucial in alkylation reactions. The following table provides some examples.

NucleophileAlkylating AgentBase/Solvent SystemOutcome/CommentsReference
Primary AmineEthyl bromoacetateNaHCO(_3)N-alkylation is the primary reaction, not amide formation. Di-alkylation is a common side product.[3]
Diethyl malonateAromatic dibromideNaHBoth mono- and di-alkylation observed.[17]
Substituted phenoxyacetateEthyl bromoacetateAcetone-water (90%)Second-order kinetics observed. Rate decreases with increasing water content.[16]
N-tosyl-protected anilinesEthyl bromodifluoroacetateLiOH vs. DMAPWith LiOH, N-difluoromethylation occurs. With DMAP, N-ethylation is the major product. This illustrates the critical role of the base in directing the reaction pathway.[18]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 1,4-Dihydropyridines (Conventional Heating)

This protocol is a generalized procedure based on classical methods.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[10]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol.[10]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[10]

Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound

This protocol aims to favor mono-alkylation.

  • Reaction Setup: To a solution of the primary amine (3 equivalents) in a suitable solvent (e.g., acetonitrile or DMF), add a mild base such as sodium bicarbonate (NaHCO(_3)) or potassium carbonate (K(_2)CO(_3)) (2 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution at room temperature with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Disclaimer: These protocols are intended as a general guide. The optimal conditions may vary depending on the specific substrates and should be determined experimentally. Always perform a thorough literature search for the specific reaction of interest.

References

Technical Support Center: Ethyl 4-bromoacetoacetate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 4-bromoacetoacetate alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a byproduct with a different connectivity than expected. What is the likely cause?

A1: The most common issue in the alkylation of β-keto esters like ethyl acetoacetate (B1235776) is the formation of an O-alkylated side product alongside the desired C-alkylated product. The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).

  • Troubleshooting:

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation more effectively, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.[1] Consider switching to a less polar solvent like THF or a protic solvent, which can hydrogen-bond with the oxygen atom, hindering its reactivity and favoring C-alkylation.[1]

    • Counter-ion: Larger cations (like K+) are less able to chelate with the enolate and favor O-alkylation.[1] Using a base with a smaller cation, such as a lithium base (e.g., LDA), can promote chelation and increase the proportion of C-alkylation.[1]

    • Leaving Group: The nature of the leaving group on the alkylating agent also plays a role. Softer leaving groups like iodide tend to favor C-alkylation, while harder leaving groups favor O-alkylation.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could this be?

A2: This is likely a result of dialkylation. After the initial C-alkylation, the resulting mono-alkylated product still possesses an acidic α-hydrogen. This can be deprotonated by the base present in the reaction mixture to form a new enolate, which can then be alkylated a second time.[2][3][4]

  • Troubleshooting:

    • Stoichiometry: Use a precise 1:1 molar ratio of the ethyl acetoacetate enolate to the alkylating agent. Using an excess of the alkylating agent will increase the likelihood of dialkylation.

    • Base Strength and Stoichiometry: Using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a slight excess can ensure complete deprotonation of the starting material before the addition of the alkylating agent.[4][5] This minimizes the presence of unreacted enolate that can deprotonate the mono-alkylated product.

    • Reaction Temperature: Running the reaction at lower temperatures can help to control the reaction rate and may reduce the extent of dialkylation.

Q3: My reaction yield is low, and I'm recovering a lot of starting material. What are some possible reasons?

A3: Low conversion can be due to several factors related to the formation and stability of the enolate.

  • Troubleshooting:

    • Base Strength: The base used may not be strong enough to fully deprotonate the ethyl acetoacetate. The pKa of the α-hydrogen of ethyl acetoacetate is around 11. The conjugate acid of the base used should have a significantly higher pKa.[1]

    • Moisture: The presence of water or other protic impurities can quench the enolate, leading to the regeneration of the starting material. Ensure all reagents and solvents are scrupulously dried.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the reaction to go to completion.

Q4: Are there other, less common side products I should be aware of?

A4: While C/O-alkylation and dialkylation are the most prevalent side reactions, other possibilities exist under specific conditions.

  • Self-Condensation: Although the Claisen condensation is used to synthesize ethyl acetoacetate, under certain conditions, self-condensation of the starting material or the product could occur, leading to more complex byproducts.[6] This is generally less of a concern under typical alkylation conditions where the enolate is rapidly consumed by the alkylating agent.

  • Michael Addition: If the alkylating agent or impurities contain an α,β-unsaturated carbonyl moiety, the enolate of ethyl acetoacetate can act as a Michael donor and participate in a conjugate addition reaction.[7][8]

Quantitative Data on Side Product Formation

The ratio of C-alkylation to O-alkylation is highly dependent on the reaction conditions. Below is a summary of how the leaving group on an ethyl halide affects this ratio.

Alkylating Agent% C-Alkylation% O-Alkylation
Ethyl Iodide71%13%
Ethyl Bromide38%39%
Ethyl Chloride32%60%
(Data adapted from a study on the ethylation of the ethyl acetoacetate anion)

Qualitative Trends for Other Factors:

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) increase the proportion of O-alkylation.

  • Cation: Larger cations (e.g., K+) favor O-alkylation, while smaller, more chelating cations (e.g., Li+) favor C-alkylation.[1]

Experimental Protocols

General Protocol for the C-Alkylation of Ethyl Acetoacetate

This protocol is adapted from a general procedure for the alkylation of ethyl acetoacetate and should be optimized for specific substrates and scales.

Materials:

  • Ethyl acetoacetate

  • Anhydrous Ethanol (B145695)

  • Sodium metal

  • Alkylating agent (e.g., this compound)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1 molar equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

  • Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, add ethyl acetoacetate (1 molar equivalent) dropwise to the solution with stirring.

  • Alkylation: To the resulting enolate solution, add the alkylating agent (1 molar equivalent) dropwise at a controlled rate. The reaction mixture may need to be heated to reflux to ensure completion. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

(This is a general procedure adapted from established methods for the alkylation of ethyl acetoacetate.)

Visualizations

G Reaction Pathways in Ethyl Acetoacetate Alkylation EAA Ethyl Acetoacetate Enolate Enolate (Ambident Nucleophile) EAA->Enolate + Base C_Alk C-Alkylated Product (Desired) Enolate->C_Alk + R-X (via α-Carbon) O_Alk O-Alkylated Product (Side Product) Enolate->O_Alk + R-X (via Oxygen) RX R-X (Alkylating Agent)

Caption: Competing C- vs. O-alkylation pathways.

G Dialkylation as a Side Reaction Mono_Alk Mono-alkylated Product Mono_Enolate Enolate of Mono-alkylated Product Mono_Alk->Mono_Enolate + Base Di_Alk Di-alkylated Product (Side Product) Mono_Enolate->Di_Alk + R-X RX R-X (Alkylating Agent)

Caption: Pathway leading to the dialkylated side product.

References

Technical Support Center: Purification of Ethyl 4-bromoacetoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-bromoacetoacetate and its derivatives. The following sections address common purification challenges encountered in key reactions such as the Hantzsch Pyridine Synthesis, Japp-Klingemann Reaction, Guareschi-Thorpe Condensation, and reactions with thiourea (B124793) to form thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of the product (solid or oil) and the nature of the impurities. Recrystallization is ideal for crystalline solids with impurities that have different solubility profiles. Column chromatography is a more versatile technique for separating mixtures of compounds, including oils and solids with similar solubility to the desired product.[1]

Q2: My product is an oil and won't crystallize. What should I do?

A2: If your product is an oil, column chromatography is the recommended purification method. If you are attempting recrystallization and the product "oils out," it means the solution is supersaturated above the melting point of your compound. You can try adding a small amount of a solvent in which your compound is less soluble (an anti-solvent) to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[2] If these methods fail, column chromatography is the most reliable approach.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your product and any impurities, with the product having an Rf value between 0.25 and 0.35.[3] A common starting point for many heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[4][5][6]

Troubleshooting Guides

Hantzsch Pyridine Synthesis

Problem: Low yield of the desired dihydropyridine (B1217469)/pyridine.

Possible Cause Solution
Incomplete reaction Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time or increasing the temperature.
Side reactions The formation of byproducts is common. Purification by column chromatography is often necessary to isolate the desired product.
Oxidation of dihydropyridine If the desired product is the dihydropyridine, minimize its exposure to air and light, as it can oxidize to the corresponding pyridine. Work up the reaction quickly and store the product under an inert atmosphere.
Product loss during workup Ensure complete extraction of the product from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions if necessary.

Problem: Difficulty in purifying the dihydropyridine product.

Issue Troubleshooting Step
Product co-elutes with impurities during column chromatography Optimize the solvent system. A less polar solvent system (e.g., increasing the hexane/ethyl acetate ratio) may improve separation. A gradient elution can also be effective.[6]
Product is unstable on silica (B1680970) gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (B128534) (0.1-1%).[4]
Recrystallization yields are low The chosen solvent may be too good at dissolving the product even at low temperatures. Try a mixed solvent system. For many Hantzsch esters, ethanol (B145695) or an ethanol-water mixture is effective.[7]
Japp-Klingemann Reaction

Problem: The hydrazone product is difficult to purify from starting materials or side products.

Possible Cause Solution
Incomplete reaction Monitor the reaction by TLC to ensure all the starting material has been consumed.[8]
Formation of azine side products Azine formation is a known side reaction.[8] Column chromatography is usually required for separation.
Product is an oil If the hydrazone is an oil, purification by column chromatography is the most suitable method.

Problem: Issues with recrystallization of the hydrazone.

Issue Troubleshooting Step
Product "oils out" This happens when the solution is supersaturated above the melting point of the hydrazone. Try using a larger volume of solvent or a different solvent system. Cooling the solution more slowly can also promote crystal formation over oiling out. Stirring the oily product with a non-polar solvent like cold pentane (B18724) can sometimes induce solidification.[9]
Poor crystal formation Finding the right solvent is crucial. Common solvents for hydrazones include ethanol, methanol, and acetonitrile.[8] For highly soluble products, a mixed solvent system like hexane/ethyl acetate can be effective.[10]
Colored impurities If the product crystals are colored, it may be due to impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. However, be aware that charcoal can also adsorb some of your product.[11]
Guareschi-Thorpe Condensation

Problem: Low yield of the desired 2-pyridone derivative.

Possible Cause Solution
Harsh reaction conditions The classical Guareschi-Thorpe reaction can lead to degradation and lower yields.[12] Consider using milder, modern protocols, such as those employing aqueous media and ammonium (B1175870) carbonate.[13][14]
Suboptimal nitrogen source The choice of ammonia (B1221849) source can impact the yield. Ammonium acetate or aqueous ammonia are commonly used.
Difficult work-up The product may be soluble in the aqueous phase. Ensure proper pH adjustment to precipitate the product or use continuous extraction if necessary.

Problem: Purification of the 2-pyridone is challenging.

Issue Troubleshooting Step
Product is highly polar Highly polar pyridones can be difficult to elute from silica gel. A more polar solvent system, such as dichloromethane/methanol, may be required.[4]
Peak tailing during column chromatography The basic nitrogen of the pyridone can interact with acidic silanol (B1196071) groups on silica gel, causing peak tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.[15]
Recrystallization solvent selection For N-aryl pyridones, solvents like methanol, ethanol, or ethanol/water mixtures are often effective.[16] For less polar derivatives, a toluene/heptane system can be considered.[16] A mixture of DMF/ethanol has also been reported for recrystallizing some 2-pyridone derivatives.[17]
Thiazole Synthesis (from reaction with Thiourea)

Problem: Low yield of the aminothiazole derivative.

Possible Cause Solution
Incomplete cyclization Ensure the reaction goes to completion by monitoring with TLC. Reaction times can vary depending on the specific substrates.
Side reactions Unreacted starting materials and byproducts are common. Purification is almost always necessary.

Problem: Difficulty in purifying the aminothiazole product.

Issue Troubleshooting Step
Product is a salt Aminothiazoles are basic and may be isolated as salts (e.g., hydrochlorides). Neutralize the salt with a base (e.g., sodium bicarbonate or ammonia) to obtain the free base before extraction or chromatography.
Column chromatography issues Aminothiazoles can also exhibit peak tailing on silica gel. The use of a basic modifier like triethylamine or ammonia in the eluent is recommended. A common solvent system is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.
Alternative purification For some aminothiazoles, precipitation as a bisulfite adduct by treatment with sulfur dioxide can be an effective purification method. The pure aminothiazole can then be regenerated from the adduct.[18] Another method involves dissolving the product in an aqueous sodium carbonate solution, filtering, and then re-precipitating the product by acidifying the filtrate.[19][20]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Product Type Stationary Phase Common Eluent Systems (Non-polar to Polar) Notes
DihydropyridinesSilica GelHexane/Ethyl Acetate (e.g., 4:1)[5][6]Can be sensitive to acid; consider deactivated silica.
PyridinesSilica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolAdd 0.1-1% triethylamine to the eluent to reduce peak tailing.[15]
HydrazonesSilica GelHexane/Ethyl Acetate[8]For basic hydrazones, add ~1% triethylamine to the eluent.[9]
2-PyridonesSilica GelDichloromethane/Methanol, Ethyl Acetate/HexaneOften polar; may require more polar solvent systems. Add triethylamine for basic derivatives.[4][15]
AminothiazolesSilica GelHexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Methanol/Aqueous Ammonia (95:5:0.5)Basic compounds; often require a basic modifier in the eluent.

Table 2: Common Recrystallization Solvents

Product Type Recommended Solvents Typical Recovery Yield (%) Purity Achieved (%)
DihydropyridinesEthanol, Ethanol/Water, Isopropanol/Water[7]80-95>98
HydrazonesEthanol, Methanol, Acetonitrile, Hexane/Ethyl Acetate[8][9][10]70-90>97
N-Aryl PyridonesMethanol, Ethanol, Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Heptane[16]70-95>96
AminothiazolesEthanol, WaterVaries>98

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Create a slurry of silica gel in the initial, least polar solvent system.

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[16]

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction/Washing) start->workup check_state Is the product a solid or an oil? workup->check_state solid Solid Product check_state->solid Solid oil Oily Product check_state->oil Oil recrystallization Recrystallization solid->recrystallization column_chromatography Column Chromatography oil->column_chromatography pure_solid Pure Crystalline Product recrystallization->pure_solid Successful troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) recrystallization->troubleshoot_recryst Unsuccessful pure_oil Pure Oily Product column_chromatography->pure_oil Successful troubleshoot_column Troubleshoot Column (e.g., change eluent, add modifier) column_chromatography->troubleshoot_column Unsuccessful troubleshoot_recryst->column_chromatography troubleshoot_column->column_chromatography

Caption: General workflow for the purification of reaction products.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tailing Are peaks tailing? start->check_tailing yes_tailing Yes check_tailing->yes_tailing Yes no_tailing No check_tailing->no_tailing No add_modifier Add basic modifier to eluent (e.g., 0.1-1% Triethylamine) yes_tailing->add_modifier change_stationary_phase Consider alternative stationary phase (e.g., Alumina, Deactivated Silica) yes_tailing->change_stationary_phase check_loading Is the column overloaded? no_tailing->check_loading end Improved Separation add_modifier->end change_stationary_phase->end optimize_eluent Optimize eluent system (TLC analysis) gradient Use gradient elution optimize_eluent->gradient gradient->end yes_overload Yes check_loading->yes_overload Yes no_overload No check_loading->no_overload No reduce_load Reduce sample load yes_overload->reduce_load no_overload->optimize_eluent reduce_load->end

Caption: Troubleshooting guide for column chromatography issues.

References

Optimizing base and solvent conditions for Ethyl 4-bromoacetoacetate enolate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromoacetoacetate. Our focus is on optimizing the conditions for enolate formation, a critical step in leveraging this versatile reagent for organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming the enolate of this compound?

The primary challenge lies in selecting the appropriate base and solvent to achieve efficient deprotonation at the α-carbon (the carbon between the two carbonyl groups) while minimizing side reactions. The α-protons of β-keto esters like this compound are acidic, but a careful choice of base is necessary to ensure complete and clean enolate formation.

Q2: Which bases are recommended for the enolization of this compound?

The choice of base depends on whether you require kinetic or thermodynamic control and the desired reactivity.

  • For complete and irreversible enolate formation (Kinetic Control): Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) are ideal. These bases are used in aprotic solvents like Tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to rapidly and quantitatively deprotonate the most accessible α-proton.

  • For equilibrium conditions (Thermodynamic Control): Weaker bases such as sodium ethoxide (NaOEt) in a protic solvent like ethanol (B145695) can be used. This allows for the formation of the more stable, substituted enolate. However, it's crucial to use the corresponding alkoxide to the ester to prevent transesterification.[1]

Q3: How does the solvent affect enolate formation and subsequent reactions?

The solvent plays a crucial role in enolate stability and reactivity.

  • Aprotic polar solvents (e.g., THF, Dioxane): These are commonly used with strong bases like LDA. They are effective at solvating the metal cation without protonating the enolate.

  • Protic solvents (e.g., Ethanol): Used with alkoxide bases, these solvents can lead to an equilibrium between the starting material, the enolate, and the protonated base. This is suitable for thermodynamic enolate formation.

Q4: What are the common side reactions to be aware of?

Several side reactions can occur, impacting the yield and purity of your desired product:

  • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). C-alkylation is typically the desired outcome. The choice of solvent and counter-ion can influence this ratio.

  • Self-Condensation (Claisen Condensation): If the enolate is not formed completely or if the alkylating agent is not added promptly, the enolate can react with the unreacted starting material, leading to dimerization.[2]

  • Elimination Reactions: When using stronger, bulkier bases, or with certain substrates, elimination reactions can compete with enolate formation.

  • Transesterification: If an alkoxide base is used that does not match the ester group of the starting material (e.g., using sodium methoxide (B1231860) with an ethyl ester), the ester can be converted to the corresponding methyl ester.[1]

Q5: What is the predicted pKa of the α-protons in this compound?

The predicted pKa of the α-protons in this compound is approximately 9.56.[3] This relatively low pKa for a carbon acid is due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Alkylated Product 1. Incomplete enolate formation. 2. Competing side reactions (self-condensation, elimination). 3. The alkylating agent is not reactive enough (e.g., secondary or tertiary halides). 4. The reaction temperature is too high, leading to decomposition.1. Use a stronger base like LDA to ensure complete deprotonation. 2. Add the alkylating agent at a low temperature immediately after enolate formation. 3. Use a more reactive alkylating agent (e.g., primary iodide or bromide). 4. Maintain the recommended reaction temperature throughout the experiment.
Formation of O-Alkylated Byproduct 1. The reaction conditions favor O-alkylation (e.g., use of highly polar aprotic solvents, certain counter-ions).1. Consider changing the solvent to a less polar one. 2. The choice of the cation can influence the C/O alkylation ratio; sometimes switching from lithium to sodium or potassium enolates can be beneficial.
Presence of Unreacted Starting Material 1. Insufficient amount of base used. 2. The base was not strong enough for complete deprotonation under the chosen conditions. 3. The reaction time was too short.1. Ensure you are using at least one full equivalent of a strong base like LDA. 2. Switch to a stronger base or optimize the reaction conditions (e.g., temperature, solvent). 3. Increase the reaction time for enolate formation before adding the electrophile.
Formation of a Mixture of Products 1. If using an unsymmetrical ketone as the electrophile, reaction at multiple sites is possible. 2. For this compound, there is a possibility of reaction at the carbon bearing the bromine, although this is less likely for enolate alkylation.1. Use a more selective electrophile. 2. Carefully analyze the product mixture to identify the different isomers and adjust the reaction conditions to favor the desired product.

Data Presentation

Table 1: Comparison of Common Bases for Enolate Formation of β-Keto Esters

Base Typical Solvent pKa of Conjugate Acid Key Characteristics Typical Use Case
Sodium Ethoxide (NaOEt)Ethanol~16Forms enolate reversibly; can cause transesterification if the alcohol doesn't match the ester.[1][4]Thermodynamic enolate formation.
Sodium Hydride (NaH)THF, DMF~35Irreversible deprotonation; heterogeneous reaction can sometimes be slow.Formation of a stable sodium enolate.
Lithium Diisopropylamide (LDA)THF~36Strong, non-nucleophilic, sterically hindered base; provides rapid and quantitative enolate formation at low temperatures.[4][5]Kinetic enolate formation.
Lithium Hexamethyldisilazide (LHMDS)THF~26Similar to LDA but can sometimes offer different selectivity.Kinetic enolate formation.
Potassium tert-Butoxide (KOtBu)tert-Butanol, THF~18Strong, sterically hindered base.Can be used for both kinetic and thermodynamic control depending on conditions.

Table 2: Influence of Solvent on Enolate Alkylation

Solvent Type Examples Effect on Enolate Favors C- or O-Alkylation
Protic Ethanol, MethanolSolvates both the cation and the enolate; allows for equilibrium.Generally favors C-alkylation.
Aprotic Polar THF, DioxaneSolvates the cation, leaving the enolate more reactive.Can increase the proportion of O-alkylation, especially with "harder" electrophiles.
Dipolar Aprotic DMSO, HMPAStrongly solvates the cation, leading to a "naked" and highly reactive enolate.Can significantly increase O-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation using LDA

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.0 equivalent) dropwise, keeping the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add the desired alkylating agent (e.g., a primary alkyl halide, 1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Thermodynamic Enolate Formation and Alkylation using Sodium Ethoxide

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, add sodium metal (1.0 equivalent) to anhydrous ethanol and stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Alkylation: Add the desired alkylating agent (1.0-1.2 equivalents) to the enolate solution and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Enolate_Formation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_reaction Subsequent Reaction Ethyl_4-bromoacetoacetate This compound Enolate Enolate Anion Ethyl_4-bromoacetoacetate->Enolate Deprotonation Base Base (e.g., LDA, NaOEt) Solvent Solvent (e.g., THF, EtOH) Product Alkylated Product Enolate->Product Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product

Caption: Workflow for the enolate formation and subsequent alkylation of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Base Incomplete Deprotonation? - Check base strength - Check base equivalents Low_Yield->Check_Base Yes Successful_Product Successful Product Low_Yield->Successful_Product No Check_Side_Reactions Side Reactions? - O-alkylation - Self-condensation Check_Base->Check_Side_Reactions Check_Electrophile Electrophile Reactivity? - Primary halide? Check_Side_Reactions->Check_Electrophile

Caption: A simplified logic diagram for troubleshooting low yields in enolate alkylation reactions.

References

Preventing decomposition of Ethyl 4-bromoacetoacetate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-bromoacetoacetate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile reagent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CAS: 13176-46-0) is a chemical intermediate widely used in organic synthesis.[1][2] Its structure contains both a bromine atom and an ester functional group, making it a valuable reagent for introducing the 4-bromoacetoacetate moiety into molecules.[1] It is commonly employed in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of fine chemicals like dyes and fragrances.[1] Key reactions involving this compound include nucleophilic substitutions, aldol (B89426) condensations, and the Reformatsky reaction.[1][3]

Q2: What are the primary causes of this compound decomposition?

This compound is an α-haloketone, a class of compounds known for their relative instability.[4] Decomposition is primarily caused by the liberation of hydrogen bromide (HBr). This process can be initiated or accelerated by several factors:

  • Exposure to Bases or Acids: Strong acids and bases can promote the elimination of HBr.[5][6]

  • Elevated Temperatures: The compound is thermally sensitive. High temperatures increase the rate of decomposition.

  • Exposure to Light: Like many halogenated compounds, it should be protected from light to prevent free-radical degradation pathways.[1][7]

  • Presence of Metals: Certain metals can catalyze decomposition.

The initial loss of HBr can form an unsaturated intermediate, which may subsequently polymerize or resinify, leading to discoloration and contamination of the reaction mixture.[4]

Q3: What are the ideal storage conditions for this compound?

To ensure stability and purity, proper storage is critical. The compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1][7]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.

  • Light: Keep in a dark place or use an amber-colored vial to protect from light.[7]

Q4: My reaction mixture is turning dark brown and forming a precipitate. What is happening?

This is a classic sign of decomposition and subsequent polymerization or resinification.[4] The dark color indicates the formation of complex, likely polymeric, side products. This is often triggered by one of the instability factors mentioned above (e.g., excess heat, incorrect pH, or impurities). Review your reaction conditions immediately.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to the decomposition of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting common experimental issues.

TroubleshootingWorkflow start Problem Observed (e.g., Discoloration, Low Yield) check_reagent 1. Verify Reagent Purity & Storage start->check_reagent check_temp 2. Assess Reaction Temperature check_reagent->check_temp Reagent OK? solution_reagent Solution: Purify reagent before use. Ensure storage at 2-8°C, protected from light. check_reagent->solution_reagent No check_ph 3. Evaluate pH / Reagents check_temp->check_ph Temp OK? solution_temp Solution: Maintain low temperature. Use an ice bath during additions. check_temp->solution_temp No check_atmosphere 4. Check Reaction Atmosphere check_ph->check_atmosphere pH OK? solution_ph Solution: Avoid strong bases/acids. Use non-nucleophilic organic bases if needed. check_ph->solution_ph No solution_atmosphere Solution: Run reaction under an inert atmosphere (N2 or Ar). check_atmosphere->solution_atmosphere No end_node Problem Resolved check_atmosphere->end_node Atmosphere OK? solution_reagent->end_node solution_temp->end_node solution_ph->end_node solution_atmosphere->end_node

Caption: A workflow for troubleshooting decomposition issues.

Issue 1: Reaction Yield is Significantly Lower Than Expected

  • Possible Cause: Decomposition of the starting material before or during the reaction. This compound is highly reactive and can degrade if not handled correctly.

  • Solution:

    • Check Purity: Use a freshly opened bottle or purify the reagent via distillation under reduced pressure immediately before use. Commercial grades can have a purity of around 90%.

    • Controlled Addition: Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0°C) to manage any exotherm and minimize decomposition.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with oxygen or moisture.

Issue 2: Formation of Insoluble Polymeric Material

  • Possible Cause: This is a strong indicator of advanced decomposition. The liberation of HBr can catalyze polymerization of the resulting unsaturated ketone.[4]

  • Solution:

    • pH Control: If your reaction involves a base, consider using a milder, non-nucleophilic organic base (e.g., pyridine, triethylamine) instead of strong inorganic bases like NaOH or KOH. Add the base slowly at low temperatures.

    • Stabilizer Addition: For alpha-monohalogenated ketones, the addition of a small amount of water has been shown to inhibit decomposition and resinification.[4] This should be tested on a small scale as it may interfere with certain reaction types (e.g., those using water-sensitive reagents).

Data and Protocols

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 13176-46-0[7]
Molecular Formula C₆H₉BrO₃[7]
Molecular Weight 209.04 g/mol [7]
Appearance White crystalline powder or liquid[1]
Boiling Point 231.6 °C (at 760 mmHg)[1]
115-116 °C (at 15 mmHg)[8]
Density 1.511 g/cm³[7]
Refractive Index ~1.528[1]
Storage Temperature 2-8°C[7]
Experimental Protocol: Synthesis via Bromination of Ethyl Acetoacetate (B1235776)

This protocol describes the synthesis of this compound, highlighting the temperature control necessary to prevent decomposition.[8]

Materials:

  • Ethyl acetoacetate (10.0 g, 76.9 mmol)

  • Glacial Acetic Acid (30 mL)

  • Bromine (12.3 g, 76.9 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Brine solution

Procedure:

  • Dissolve Ethyl acetoacetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add bromine dropwise to the stirred solution over a period of 10 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

  • Remove the acetic acid under reduced pressure (rotary evaporator).

  • Dilute the residue with water (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 60 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product as a yellow oil.

Decomposition Pathway Visualization

The diagram below illustrates the likely decomposition pathway initiated by a base.

DecompositionPathway cluster_main Decomposition of this compound EBAA This compound (C₆H₉BrO₃) Intermediate Enolate Intermediate EBAA->Intermediate + Base (B:) - H⁺ Product Unsaturated Keto-Ester Intermediate->Product - Br⁻ Polymer Polymeric Byproducts (Dark Precipitate) Product->Polymer Polymerization

Caption: Base-catalyzed decomposition of this compound.

References

Troubleshooting low conversion rates in Ethyl 4-bromoacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during the synthesis of Ethyl 4-bromoacetoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly lower yield than the reported 85% for the bromination of ethyl acetoacetate (B1235776). What are the potential causes?

Low yields in this synthesis can stem from several factors. The most common issues are related to reaction conditions, reagent quality, and work-up procedures. Below is a breakdown of potential causes and their solutions:

  • Inaccurate Temperature Control: The bromination of ethyl acetoacetate is an exothermic reaction. If the temperature rises significantly above the recommended 0°C, it can lead to the formation of side products, such as dibrominated compounds and other impurities, thus reducing the yield of the desired product.

  • Impure Reagents: The purity of both ethyl acetoacetate and bromine is crucial. The presence of water or other nucleophilic impurities in the ethyl acetoacetate can react with bromine, reducing the amount available for the desired reaction. Similarly, impurities in bromine can lead to unwanted side reactions.

  • Incorrect Stoichiometry: An incorrect molar ratio of bromine to ethyl acetoacetate can result in either incomplete conversion (too little bromine) or the formation of di- and poly-brominated products (too much bromine).

  • Inefficient Mixing: Poor mixing of the reactants can lead to localized areas of high bromine concentration, promoting the formation of side products.

  • Suboptimal Work-up Procedure: Inefficient extraction of the product from the aqueous layer, or losses during washing and solvent removal steps, can significantly impact the final yield.

Q2: What are the common side products in this reaction, and how can I minimize their formation?

The primary side product of concern is ethyl 2,4-dibromoacetoacetate . Its formation is favored by excess bromine and higher reaction temperatures. To minimize its formation, it is critical to maintain the reaction temperature at 0°C and to add the bromine dropwise to ensure it reacts with the ethyl acetoacetate before it can react further with the desired product.

Another potential issue is the hydrolysis of the ester if the work-up conditions are too acidic or basic for a prolonged period. This can be mitigated by performing the aqueous work-up efficiently and avoiding extreme pH conditions.

Q3: My final product is a dark yellow or brown oil. How can I improve its purity and color?

A discolored product often indicates the presence of impurities. The yellow tint is common, but a darker color suggests a higher level of byproducts. To improve purity:

  • Thorough Washing: During the work-up, ensure complete washing with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and hydrobromic acid. A subsequent wash with brine helps to remove residual water and salts.

  • Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) before solvent removal.

  • Purification: For higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is reported to be 115-116°C at 15 mmHg.[1]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionReported YieldReference
Starting Material Ethyl acetoacetate-[1]
Reagent Bromine-[1]
Solvent Acetic Acid-[1]
Temperature 0°C85%[1]
Reaction Time 1 hour85%[1]
**Stoichiometry (EAA:Br₂) **1:185%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a commonly cited method for the bromination of ethyl acetoacetate.[1]

Materials:

  • Ethyl acetoacetate (10.0 g, 76.9 mmol)

  • Bromine (12.3 g, 76.9 mmol)

  • Glacial Acetic Acid (30 mL)

  • Dichloromethane (B109758) (150 mL)

  • Water (50 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (10.0 g) in glacial acetic acid (30 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Slowly add bromine (12.3 g) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour.

  • Solvent Removal: Remove the acetic acid under reduced pressure.

  • Work-up:

    • Dilute the residue with water (50 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine (2 x 60 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain ethyl 4-bromo-3-oxobutanoate as a yellow oil.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway EAA Ethyl Acetoacetate Intermediate Enol Intermediate EAA->Intermediate Keto-Enol Tautomerism Bromine Bromine (Br2) Solvent Acetic Acid (Solvent) Product This compound Intermediate->Product + Br2 Byproduct HBr Intermediate->Byproduct - HBr

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve Ethyl Acetoacetate in Acetic Acid B Cool to 0°C A->B C Add Bromine Dropwise B->C D Stir for 1 hour at 0°C C->D E Remove Acetic Acid (Reduced Pressure) D->E F Dilute with Water E->F G Extract with Dichloromethane F->G H Wash with NaHCO3 and Brine G->H I Dry over MgSO4 H->I J Filter I->J K Concentrate under Reduced Pressure J->K L Obtain Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Temp High Temperature LowYield->Temp Purity Impure Reagents LowYield->Purity Stoich Incorrect Stoichiometry LowYield->Stoich Workup Poor Work-up LowYield->Workup Sol_Temp Maintain 0°C Temp->Sol_Temp Sol_Purity Use Pure Reagents Purity->Sol_Purity Sol_Stoich Accurate Molar Ratio Stoich->Sol_Stoich Sol_Workup Efficient Extraction & Washing Workup->Sol_Workup

References

Impact of reaction temperature on Ethyl 4-bromoacetoacetate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the stability of Ethyl 4-bromoacetoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure its stability and prevent degradation, this compound should be stored in a dry, dark place at a temperature between 2-8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound may be indicated by a color change, typically darkening to a yellow or brown hue. The formation of precipitates or the evolution of gas (such as hydrogen bromide) are also signs of degradation. Regular visual inspection of the reagent is recommended.

Q3: Can I use this compound that has changed color?

A3: A change in color often signifies the presence of impurities due to decomposition. Using discolored this compound can lead to lower yields, unexpected side products, and difficulty in purification. It is advisable to use a fresh, colorless to pale yellow sample for best results.

Q4: How does reaction temperature affect the stability of this compound?

A4: Increased reaction temperatures can accelerate the decomposition of this compound. As an α-haloketone and a β-ketoester, it is susceptible to degradation pathways such as elimination of HBr and hydrolysis, especially at elevated temperatures. The optimal reaction temperature will depend on the specific chemical transformation, but prolonged exposure to high temperatures should be avoided.

Q5: What are the likely decomposition byproducts of this compound at elevated temperatures?

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Step
Degraded Starting Material Visually inspect the this compound for any color change. If discolored, use a fresh batch. Confirm the purity of the starting material using techniques like NMR or GC-MS.
Reaction Temperature Too High Lower the reaction temperature. Consider running the reaction at room temperature or even sub-ambient temperatures if the reaction kinetics allow. Perform small-scale trials at various temperatures to find the optimal balance between reaction rate and stability.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the degradation of the product and any remaining this compound.
Inappropriate Solvent Ensure the solvent is dry and deoxygenated, as water and oxygen can promote decomposition. The polarity of the solvent can also influence stability; consider less polar solvents if feasible.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Cause Troubleshooting Step
Thermal Decomposition of this compound As with low yield, reduce the reaction temperature. The formation of multiple spots on a TLC plate can be indicative of decomposition.
Reaction with Solvent or Base Certain solvents or bases can react with this compound, especially at higher temperatures. Review the compatibility of all reaction components. If using a base, consider a non-nucleophilic or sterically hindered base.
Presence of Impurities in Starting Material Purify the this compound before use if its quality is uncertain.

Data on this compound Stability

The following tables summarize the qualitative impact of temperature on the stability of this compound based on general chemical principles and handling recommendations. Quantitative data on decomposition rates at various temperatures is not extensively available and should be determined experimentally.

Table 1: Qualitative Stability of this compound at Different Temperatures

Temperature RangeExpected StabilityRecommendations
2-8°CHighRecommended storage temperature.[1][2][3]
Room Temperature (~20-25°C)ModerateSuitable for short-term storage and for many reactions. Monitor for discoloration over extended periods.
25-50°CLow to ModerateIncreased risk of slow decomposition. Use for reactions where gentle heating is required. Minimize reaction time.
50-100°CLowSignificant decomposition may occur, especially with prolonged heating. Use only when necessary for the reaction, and for the shortest possible duration.
>100°CVery LowHigh probability of rapid decomposition. Avoid these temperatures unless specific protocols with rapid heating and short reaction times (e.g., microwave synthesis) are employed.

Table 2: General Compatibility in Common Organic Solvents

SolventRelative PolarityCompatibility Notes
Dichloromethane0.309Generally a good solvent for reactions at or below room temperature.
Tetrahydrofuran (THF)0.207Good compatibility. Ensure THF is dry.
Acetonitrile0.460Can be used, but its higher polarity might influence side reactions.
Ethanol0.654Can act as a nucleophile, especially at elevated temperatures or in the presence of a base, leading to ethoxy substitution.
Water1.000Promotes hydrolysis to bromoacetic acid and ethanol. Should be avoided unless part of the reaction design.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of this compound by NMR Spectroscopy

Objective: To qualitatively assess the stability of this compound in a given solvent at a specific temperature over time.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Heating block or oil bath

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum at time t=0.

  • Place the NMR tube in a heating block or oil bath set to the desired experimental temperature (e.g., 50°C, 80°C).

  • At regular intervals (e.g., 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), remove the NMR tube, cool it to room temperature, and acquire a new ¹H NMR spectrum.

  • Compare the spectra over time. Look for the appearance of new peaks, which would indicate the formation of decomposition products, and a decrease in the integration of the this compound peaks.

Protocol 2: Monitoring a Reaction with this compound using Thin-Layer Chromatography (TLC)

Objective: To monitor the consumption of this compound and the formation of products and byproducts during a reaction at a specific temperature.

Materials:

  • Reaction setup (flask, condenser, stirrer, heating mantle)

  • This compound and other reaction reagents

  • Reaction solvent

  • TLC plates (silica gel)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Visualizing agent (e.g., potassium permanganate (B83412) stain, UV lamp)

Procedure:

  • Set up the reaction as per the desired protocol.

  • Before starting the reaction (t=0), spot the this compound and any other starting materials on a TLC plate to establish their retention factors (Rf).

  • Begin the reaction and start heating to the target temperature.

  • At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate in the chosen eluent system.

  • Visualize the spots. Monitor the disappearance of the this compound spot and the appearance of the product spot(s). The appearance of multiple new spots may indicate decomposition.

Visualizations

Troubleshooting_Workflow start Low Product Yield or Multiple Side Products check_reagent Inspect this compound start->check_reagent discolored Is it discolored? check_reagent->discolored use_fresh Use a fresh, pure sample discolored->use_fresh Yes check_temp Evaluate Reaction Temperature discolored->check_temp No use_fresh->check_temp is_high Is temperature > 50°C? check_temp->is_high lower_temp Lower reaction temperature and monitor is_high->lower_temp Yes check_time Evaluate Reaction Time is_high->check_time No end_good Problem Resolved lower_temp->end_good is_long Is reaction time prolonged? check_time->is_long shorten_time Shorten reaction time and monitor closely is_long->shorten_time Yes end_bad Further Investigation Needed (Solvent, Base, etc.) is_long->end_bad No shorten_time->end_good

Caption: Troubleshooting workflow for reactions involving this compound.

Stability_Factors EBA This compound Stability Temp Temperature EBA->Temp decreases with increasing Time Time EBA->Time decreases with prolonged Solvent Solvent (Polarity, Protic/Aprotic) EBA->Solvent is influenced by Additives Additives (Base, Acid, Water) EBA->Additives can be compromised by

Caption: Key factors influencing the stability of this compound.

References

Navigating the Reactivity of Ethyl 4-bromoacetoacetate: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center for Optimizing Reactions and Troubleshooting Challenges with Ethyl 4-bromoacetoacetate.

This compound is a valuable reagent in organic synthesis, prized for its bifunctional nature that allows for the construction of complex molecular architectures. However, its high reactivity, stemming from the presence of an α-halo ketone and a β-keto ester, can also lead to a variety of undesired side reactions and byproduct formation. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize these byproducts and maximize the yield of your desired product.

Troubleshooting Guides: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound and offers targeted solutions.

Problem 1: Low Yield of the Desired Product in Alkylation Reactions

Possible Causes & Solutions

CauseRecommended Action
Over-alkylation of Nucleophile: The initial product of mono-alkylation is often more nucleophilic than the starting material, leading to a second alkylation event.[1]- Use a large excess of the nucleophile (2-5 equivalents) to increase the statistical probability of the desired reaction. - Add this compound slowly to the reaction mixture to maintain a low concentration. - Employ a less polar solvent to decrease the reactivity of the nucleophile.
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[2]- Use a weaker, non-hindered base such as sodium bicarbonate or potassium carbonate. - If a strong base is necessary, consider using an alkoxide in the corresponding alcohol as the solvent.
Self-Condensation: The enolizable protons of this compound can lead to self-condensation reactions, especially in the presence of a base.- Maintain a low reaction temperature (0 °C to room temperature) to disfavor the condensation reaction. - Use a stoichiometric amount of a mild base.
Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly under basic or acidic conditions with water present.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Unidentified Byproducts in Heterocycle Synthesis (e.g., Hantzsch Pyridine (B92270) Synthesis)

Possible Causes & Solutions

CauseRecommended Action
Side Reactions of Intermediates: The Hantzsch synthesis involves several intermediates that can participate in undesired reactions.[3]- Optimize the stoichiometry of the reactants carefully. - Control the reaction temperature to favor the desired reaction pathway. - Consider a stepwise approach where key intermediates are isolated and purified before proceeding.
Oxidation of Dihydropyridine (B1217469) Product: The initial dihydropyridine product can be sensitive to air oxidation, leading to the corresponding pyridine and other degradation products.[3]- Work up the reaction mixture promptly after completion. - Consider in-situ oxidation with a mild oxidizing agent if the pyridine is the desired product.
Michael Addition Byproducts: The α,β-unsaturated intermediate in the Hantzsch reaction can react with other nucleophiles present in the mixture.[4]- Ensure the efficient formation of the enamine intermediate to favor the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct when reacting this compound with a primary amine?

A1: The most common byproduct is the dialkylated amine. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with another molecule of this compound.[1][5] To minimize this, a large excess of the primary amine is recommended.

Q2: How can I prevent the Favorskii rearrangement when using a base?

A2: The Favorskii rearrangement is favored by strong, sterically hindered bases.[2] To avoid this, use a weaker base like sodium bicarbonate or potassium carbonate. If a stronger base is required, an alkoxide base in its corresponding alcohol solvent can sometimes suppress the rearrangement by favoring nucleophilic substitution.

Q3: My reaction is very slow at low temperatures. How can I increase the reaction rate without promoting byproduct formation?

A3: If low temperatures result in a sluggish reaction, a gradual increase in temperature is advisable while carefully monitoring the reaction progress by TLC or GC-MS. Alternatively, consider using a more polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the rate of S(_N)2 reactions. The choice of a suitable catalyst can also be crucial.[6]

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C.[7][8] It should be kept in a tightly sealed container under an inert atmosphere to prevent decomposition and hydrolysis.

Experimental Protocols

Protocol 1: Optimized Hantzsch Pyridine Synthesis

This protocol is designed to maximize the yield of the dihydropyridine product while minimizing byproducts.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and this compound in ethanol.

  • Add ammonium acetate to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), the product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the purified dihydropyridine.

Protocol 2: Selective Mono-alkylation of a Primary Amine

This protocol aims to achieve selective mono-alkylation by using an excess of the amine.

Materials:

  • Primary Amine (5 mmol)

  • This compound (1 mmol)

  • Potassium carbonate (2 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of the primary amine in acetonitrile, add potassium carbonate.

  • Slowly add a solution of this compound in acetonitrile to the mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the mono-alkylated product.[9]

Visualizing Reaction Pathways and Workflows

To further aid in understanding and optimizing your experiments, the following diagrams illustrate key concepts and workflows.

Byproduct_Formation_Pathway EBAA This compound Desired_Product Desired Alkylated Product EBAA->Desired_Product  + Nucleophile Favorskii Favorskii Rearrangement Byproduct EBAA->Favorskii  + Strong Base Self_Condensation Self-Condensation Byproduct EBAA->Self_Condensation  + Base Nucleophile Nucleophile (e.g., Amine) Base Base Dialkylation Dialkylation Byproduct Desired_Product->Dialkylation  + EBAA

Caption: Potential reaction pathways of this compound leading to desired product and common byproducts.

Experimental_Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Solvent add_EBAA Slowly Add This compound start->add_EBAA monitor Monitor by TLC/LC-MS add_EBAA->monitor filter Filter Inorganic Salts monitor->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Mono-alkylated Product chromatography->product

Caption: A typical experimental workflow for the selective mono-alkylation of a primary amine with this compound.

By understanding the underlying reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic endeavors, leading to higher yields of desired products and a reduction in time-consuming purification steps.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-bromoacetoacetate. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?

A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water to remove water-soluble impurities. The general steps are:

  • Quenching: If necessary, the reaction is first quenched to neutralize any reactive reagents.

  • Dilution: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Washing: The organic layer is washed sequentially with an aqueous solution to remove specific impurities. Common washes include:

    • Water: To remove water-soluble starting materials, reagents, and byproducts.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any acidic components.

    • Saturated Sodium Chloride (Brine) Solution: To reduce the solubility of the organic product in the aqueous layer and to help break emulsions.

  • Drying: The separated organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove residual water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Q2: My product appears to be degrading during the aqueous work-up. What could be the cause and how can I prevent it?

This compound and its derivatives can be susceptible to hydrolysis, especially under basic conditions which can cleave the ester group. To minimize degradation:

  • Use a mild base for neutralization: Employ a weak base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide (B78521).

  • Keep the work-up cold: Perform the aqueous extractions using cold solutions and an ice bath to slow down potential degradation reactions.

  • Minimize contact time: Work efficiently to reduce the amount of time your product is in contact with the aqueous phase.

  • Avoid strong acids and bases: If possible, adjust the reaction conditions to avoid the need for harsh quenching or neutralization steps.

Q3: How can I remove unreacted this compound from my product?

If unreacted this compound remains after the reaction, it can often be removed during purification.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from unreacted starting material. A solvent system of hexane (B92381) and ethyl acetate is commonly used.

  • Distillation: If the product has a significantly different boiling point from this compound (boiling point ~115-116 °C at 15 mmHg), distillation under reduced pressure can be an effective purification method.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the pure compound, leaving the unreacted starting material in the mother liquor.

Troubleshooting Guides

Issue 1: Formation of a Stable Emulsion During Extraction

An emulsion is a suspension of fine droplets of one liquid in another, which can make the separation of organic and aqueous layers difficult or impossible.

Possible Causes:

  • Similar densities of the organic and aqueous layers.

  • Presence of surfactant-like molecules or fine solid particles.

  • Vigorous shaking of the separatory funnel.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; minor emulsions may break on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to force the separation of the layers.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Addition of More Organic Solvent: Diluting the organic layer can sometimes help to break an emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the droplets and facilitate separation.

  • Centrifugation: If available, centrifuging the emulsion can be a very effective method for separating the layers.

Experimental Protocols

Protocol 1: General Work-up for N-Alkylation of an Indole (B1671886) with this compound

This protocol outlines a typical work-up for the N-alkylation of an indole using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining NaH.

  • Extraction: Dilute the quenched reaction mixture with water and extract with ethyl acetate (3 times the volume of the aqueous layer).

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Work-up for Hantzsch Thiazole Synthesis

This protocol describes the work-up for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl 2-chloroacetoacetate (a close analog of the bromo-variant) and thiourea.

  • Solvent Removal: After the reaction is complete, distill off the majority of the solvent (a mixture of ethanol (B145695) and ethyl acetate).

  • Cooling and Filtration: Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.

  • Precipitation: Add the filtrate to water and stir. Adjust the pH to 9-10 using a 30% sodium hydroxide solution to precipitate the product.

  • Isolation: Stir the mixture for 30 minutes, then collect the solid product by suction filtration.

  • Drying: Dry the isolated product under vacuum to obtain the final product. A yield of 98.12% has been reported for this procedure.[1]

Data Presentation

The choice of work-up and purification strategy can significantly impact the final yield and purity of the product. Below is a table summarizing representative yields for different reactions and work-up procedures.

Reaction TypeKey Work-up StepsPurification MethodReported YieldReference
Synthesis of Ethyl 4-bromo-3-oxobutanoateAqueous wash with water and brineConcentration under reduced pressure85%[1]
Hantzsch Thiazole SynthesispH adjustment and precipitationFiltration98.12%[1]
Indium-Catalyzed Fischer Indole SynthesisWash with saturated NaHCO₃ and brineColumn ChromatographyVaries (e.g., 85-92%)[2]
N-Alkylation of IndoleQuench with sat. NH₄Cl, wash with water and brineColumn ChromatographyVaries[3]

Mandatory Visualizations

G cluster_start Start cluster_workup Aqueous Work-up cluster_purification Purification cluster_end End start Reaction Mixture quench Quench Reaction (if necessary) start->quench dilute Dilute with Organic Solvent quench->dilute wash Wash with Aqueous Solution(s) dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Crude Product (e.g., Chromatography, Recrystallization, Distillation) filter_concentrate->purify end Pure Product purify->end

Caption: General workflow for reaction work-up and purification.

G start Emulsion Formed patience Allow to Stand start->patience resolved Layers Separated patience->resolved Yes persistent Emulsion Persists patience->persistent No add_brine Add Saturated NaCl (Brine) add_brine->resolved Yes persistent2 persistent2 gentle_swirl Gently Swirl/ Rock Funnel gentle_swirl->resolved Yes persistent3 persistent3 filter_celite Filter through Celite® filter_celite->resolved Yes persistent4 persistent4 centrifuge Centrifuge centrifuge->resolved persistent->add_brine persistent2->gentle_swirl persistent3->filter_celite persistent4->centrifuge

Caption: Troubleshooting guide for emulsion formation during extraction.

References

Technical Support Center: Optimizing Reactions with Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-bromoacetoacetate. The following information is designed to help you troubleshoot common issues and optimize your reaction conditions for improved yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Hantzsch Thiazole (B1198619) Synthesis

Q1: My Hantzsch thiazole synthesis using this compound and thiourea (B124793) is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1][2]

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your this compound and thiourea. Impurities or degradation of starting materials can significantly inhibit the reaction. It is advisable to use freshly opened or purified reagents.[3]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[1] If the reaction is performed at room temperature, consider increasing the temperature. Refluxing in a suitable solvent is a common practice.[4]

    • Solvent: The choice of solvent plays a critical role. While ethanol (B145695) and methanol (B129727) are commonly used, the polarity of the solvent can influence the reaction rate and yield.[4][5] For some variations of the Hantzsch synthesis, a mixture of ethanol and water has proven effective.[4] Solvent-free conditions have also been reported to enhance reaction rates.[6][7]

    • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Prolonged reaction times can lead to the decomposition of the product and the formation of byproducts.

  • Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction or the formation of side products.[5]

  • Catalyst: While the traditional Hantzsch synthesis can be performed without a catalyst, the addition of a suitable catalyst can significantly improve the yield and reaction rate.[4]

Issue 2: Formation of Side Products and Impurities

Q2: I am observing the formation of significant impurities alongside my desired 2-aminothiazole (B372263) product. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Solutions:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[8]

    • Solution: Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[5]

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the starting materials or the product can decompose, leading to a complex mixture of impurities.[4]

    • Solution: Monitor the reaction progress closely with TLC and stop the reaction once the starting materials are consumed.[5] Consider lowering the reaction temperature if decomposition is suspected.

  • Dialkylation in Alkylation Reactions: When using ethyl acetoacetate (B1235776) in alkylation reactions, dialkylation is a common side reaction where the enolate reacts with two equivalents of the alkylating agent.[9][10]

    • Solution: To favor mono-alkylation, consider the slow, dropwise addition of the alkylating agent at a lower temperature (e.g., 0 °C).[11] Using less than one equivalent of the alkylating agent can also help minimize dialkylation.[11]

Issue 3: Challenges with Phase-Transfer Catalysis (PTC)

Q3: I am using a phase-transfer catalyst for an alkylation reaction with ethyl acetoacetate, but the reaction is sluggish or inefficient. What could be the problem?

A3: Phase-transfer catalysis (PTC) is an excellent method for carrying out reactions between reactants in immiscible phases, often leading to higher yields and fewer side products.[12][13] However, several factors can affect its efficiency.

Troubleshooting PTC Reactions:

  • Catalyst Choice: The choice of the phase-transfer catalyst is critical. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI) are commonly used.[11] The structure of the catalyst can influence its efficiency in transferring the reactive species between phases.

  • Catalyst Loading: While only a catalytic amount is needed, insufficient catalyst loading can lead to a slow reaction rate. The optimal catalyst concentration should be determined experimentally.[14]

  • Stirring Rate: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the two phases, which is crucial for the phase-transfer process to occur efficiently.

  • Solvent System: The choice of the organic solvent can impact the solubility of the ion pair formed by the catalyst and the reactant, thereby affecting the reaction rate.

  • Presence of Water: In solid-liquid PTC, the presence of a small amount of water can sometimes enhance the reaction rate, but an excess can lead to hydrolysis of the ester.[15]

Data Presentation

Table 1: Comparison of Catalysts for the Hantzsch Thiazole Synthesis

This table summarizes the performance of various catalysts in the synthesis of 2-aminothiazole derivatives, providing a comparative overview of their efficacy.

CatalystReactants & ConditionsReaction TimeYield (%)Key Advantages
No Catalyst Benzaldehyde, Ethyl acetoacetate, NH₄OAc, Ethanol, Reflux8 h65Simple, traditional method.
p-TSA Benzaldehyde, Ethyl acetoacetate, NH₄OH, Ethanol, Reflux6 h82Readily available acid catalyst.
Tannic Acid Benzaldehyde, Ethyl acetoacetate, NH₄OAc, H₂O, 80°C1 h94Green catalyst, uses water as a solvent.
Fe₃O₄@SiO₂-SO₃H Benzaldehyde, Ethyl acetoacetate, NH₄OAc, Ethanol, 60°C0.5 h96Heterogeneous, magnetically separable, and reusable catalyst.
Copper Silicate Phenacyl bromide, Thiourea, Ethanol, 78°CNot SpecifiedHighHeterogeneous and reusable catalyst, rapid process.[9]
Silica (B1680970) Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable and efficient under both conventional heating and ultrasound.[12]

Note: Yields and reaction times are illustrative and will vary with different substrates and specific reaction conditions.[16]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1-1.5 equivalents) in a suitable solvent, such as ethanol.[17][18]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.[18]

  • Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials.[18]

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[18]

Protocol 2: Alkylation of Ethyl Acetoacetate under Phase-Transfer Catalysis

This protocol provides a general method for the C-alkylation of ethyl acetoacetate using a phase-transfer catalyst.

  • Setup: To a solution of ethyl acetoacetate (1 equivalent) and a phase-transfer catalyst (e.g., TBAB, 2-10 mol%) in a suitable organic solvent (e.g., toluene), add an aqueous solution of a base (e.g., 50% w/w KOH).[19]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.2-3 equivalents) dropwise to the vigorously stirred biphasic mixture at room temperature.[11][19]

  • Reaction: Continue to stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).[19]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Hantzsch_Thiazole_Synthesis alpha-Haloketone alpha-Haloketone Intermediate_1 Thioamidinium Intermediate alpha-Haloketone->Intermediate_1 Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate_2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent & Solvent Quality Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Check_Reagents->Optimize_Conditions Reagents OK Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Reaction Stalled Evaluate_Workup Evaluate Work-up & Purification Monitor_Reaction->Evaluate_Workup Reaction Complete Side_Reactions Investigate Side Reactions Evaluate_Workup->Side_Reactions Product Loss Product_Decomposition Check for Product Decomposition Side_Reactions->Product_Decomposition Improved_Yield Improved Yield Side_Reactions->Improved_Yield Side Reactions Minimized Product_Decomposition->Improved_Yield No Decomposition

Caption: A logical workflow for troubleshooting low reaction yields.[17]

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 4-bromoacetoacetate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Ethyl 4-bromoacetoacetate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to avoid the introduction of unwanted side products in subsequent reactions. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Titrimetry—for the purity determination of this compound.

This publication will delve into the experimental protocols for each method, present comparative data in clearly structured tables, and provide visualizations of the analytical workflows to aid in the selection of the most appropriate technique for your specific needs.

Introduction to this compound and its Potential Impurities

This compound is commonly synthesized by the bromination of ethyl acetoacetate (B1235776). This synthesis route can potentially lead to several impurities that may interfere with downstream applications. The primary impurities of concern include:

  • Ethyl acetoacetate: Unreacted starting material.

  • Ethyl 2,4-dibromoacetoacetate: A di-brominated byproduct.

  • Residual Bromine: Leftover brominating agent.

  • Solvent Residues: Acetic acid or other solvents used in the synthesis and workup.

Accurate quantification of these impurities is crucial for quality control and for ensuring the reliability of synthetic processes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its likely impurities.

Experimental Protocol:

1. Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 100 mg of the sample in 10 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane. A dilution is then performed to achieve a final concentration of approximately 1 mg/mL. An internal standard (e.g., dodecane) can be added to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Data Presentation:

Table 1: Representative GC-MS Data for Purity Assessment of this compound

CompoundRetention Time (min)Major m/z FragmentsArea %Purity (%)
Ethyl acetoacetate5.288, 43, 691.5
This compound 8.9 129, 208, 210 97.8 97.8
Ethyl 2,4-dibromoacetoacetate11.5207, 209, 286, 2880.7

Note: This data is representative and may vary based on the specific sample and instrumentation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample DilutedSample Diluted Sample Sample->DilutedSample Solvent Solvent (e.g., Ethyl Acetate) Solvent->DilutedSample InternalStandard Internal Standard (Optional) InternalStandard->DilutedSample GC_Injection GC Injection DilutedSample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Integration Peak Integration Chromatogram->Integration Identification Compound Identification MassSpectra->Identification Quantification Quantification Integration->Quantification Identification->Quantification PurityReport Purity Report Quantification->PurityReport

Caption: Workflow for GC-MS Purity Analysis.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer unique advantages and can be used as orthogonal methods for comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.

1. Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 s).

  • Number of Scans: 16-64, depending on the sample concentration.

Table 2: Representative qNMR Data for Purity Assessment of this compound

SignalChemical Shift (ppm)IntegrationNumber of ProtonsMoles (relative)Purity (w/w %)
This compound (CH₂)4.252.0021.0098.5
Internal Standard (Maleic Acid)6.302.0521.025-
Ethyl acetoacetate (CH₂)3.450.0320.015-

Note: Purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to the signals.

qNMR_Logic Analyte Analyte Signal (this compound) IntegralRatio Integral Ratio Analyte->IntegralRatio InternalStandard Internal Standard Signal InternalStandard->IntegralRatio PurityCalculation Purity Calculation IntegralRatio->PurityCalculation KnownMasses Known Masses (Analyte & Standard) KnownMasses->PurityCalculation MolecularWeights Molecular Weights MolecularWeights->PurityCalculation ProtonCount Number of Protons ProtonCount->PurityCalculation

Caption: qNMR Purity Calculation Logic.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for separating and quantifying components in a mixture. It is particularly useful for less volatile or thermally labile compounds.

1. Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase. Prepare a series of calibration standards of known concentrations.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Table 3: Representative HPLC Data for Purity Assessment of this compound

CompoundRetention Time (min)Peak AreaConcentration (from calibration curve)Purity (%)
Ethyl acetoacetate3.515,0000.012 mg/mL
This compound 6.8 985,000 0.985 mg/mL 98.5
Ethyl 2,4-dibromoacetoacetate9.28,0000.006 mg/mL
Titrimetry

A classical chemical method, titration can be a simple and cost-effective way to determine the purity of this compound by quantifying the labile bromine atom.

1. Principle: The sample is reacted with a known excess of a reagent that displaces the bromide ion (e.g., sodium iodide in acetone (B3395972) - Finkelstein reaction), followed by back-titration of the unreacted reagent or titration of the liberated bromide ion. Alternatively, direct titration with a strong base can quantify any acidic impurities. For this guide, a direct argentometric titration of the displaceable bromide is considered.

2. Procedure:

  • Accurately weigh about 200 mg of the sample into a flask.

  • Add a suitable solvent (e.g., ethanol) and an excess of a solution that will displace the bromide (e.g., silver nitrate (B79036) solution).

  • The liberated bromide ions can be titrated with a standardized solution of silver nitrate using an appropriate indicator (e.g., potassium chromate).

Table 4: Representative Titration Data for Purity Assessment of this compound

ParameterValue
Mass of Sample0.205 g
Molarity of Silver Nitrate0.100 M
Volume of Silver Nitrate at Equivalence Point9.80 mL
Calculated Purity (w/w %)98.2%

Comparative Summary

Table 5: Comparison of Analytical Techniques for Purity Assessment of this compound

FeatureGC-MSqNMRHPLC-UVTitrimetry
Principle Separation by volatility, identification by massQuantification by nuclear magnetic resonanceSeparation by polarityChemical reaction and stoichiometry
Specificity High (mass fragmentation provides structural info)High (unique chemical shifts)Moderate (co-elution possible)Low (reacts with any displaceable halide)
Sensitivity HighModerateHighLow
Quantification Relative (with internal standard) or external standardAbsolute (with certified internal standard)Relative (external standard)Absolute
Sample Throughput ModerateLowHighHigh
Cost (Instrument) HighVery HighHighLow
Expertise Required HighHighModerateLow
Impurity Identification ExcellentGoodLimitedNot possible

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for comprehensive impurity profiling, offering excellent separation and definitive identification of volatile and semi-volatile impurities.

  • qNMR provides the most accurate and precise purity determination without the need for specific reference standards for each impurity, making it an ideal primary or reference method.

  • HPLC-UV is a versatile and high-throughput technique suitable for routine quality control, especially when dealing with a known set of impurities.

  • Titrimetry offers a simple, low-cost method for a general purity assessment based on the reactive halide content but lacks the specificity to identify individual impurities.

For drug development and research applications where a thorough understanding of the impurity profile is critical, a combination of orthogonal techniques, such as GC-MS for impurity identification and qNMR for accurate purity assignment, is highly recommended. This multi-faceted approach ensures the highest confidence in the quality of this compound, leading to more reliable and reproducible scientific outcomes.

A Comparative Guide to Ethyl 4-bromoacetoacetate and Ethyl 2-bromoacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic route. Ethyl 4-bromoacetoacetate and ethyl 2-bromoacetate are two structurally related yet distinct reagents that serve as versatile precursors in the synthesis of a wide array of molecular architectures, particularly in the realm of pharmaceuticals and fine chemicals. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The table below summarizes their key characteristics.

PropertyThis compoundEthyl 2-bromoacetate
CAS Number 13176-46-0[1]105-36-2[2]
Molecular Formula C₆H₉BrO₃[1]C₄H₇BrO₂[2]
Molecular Weight 209.04 g/mol [1]167.00 g/mol
Appearance Colorless to pale yellow liquid[3]Colorless to yellow liquid[2]
Density ~1.511 g/cm³[4]~1.51 g/cm³[2]
Boiling Point 115-116 °C at 15 mmHg158 °C at 760 mmHg[2]
Solubility Soluble in organic solvents like ethanol (B145695) and ether.[3]Insoluble in water; soluble in alcohol, benzene, and ether.

Reactivity Profile and Key Applications

While both molecules feature a bromine atom and an ethyl ester, their distinct structural frameworks dictate their reactivity and primary applications.

This compound , a γ-bromo-β-ketoester, possesses two electrophilic centers: the carbon bearing the bromine (C4) and the carbonyl carbon of the ketone (C3). The presence of the β-keto group also imparts acidity to the α-protons at C2, allowing for enolate formation. This trifunctional nature makes it a valuable precursor for a variety of heterocyclic systems and other complex molecules through reactions like nucleophilic substitution, aldol (B89426) condensation, and Michael addition.[4]

Ethyl 2-bromoacetate , an α-bromoester, is a classic electrophile widely employed as an alkylating agent.[5] The bromine atom is positioned on the carbon alpha to the ester carbonyl, activating it for nucleophilic substitution (SN2) reactions.[5] It is a cornerstone reagent in the Reformatsky reaction, where it forms an organozinc enolate that can react with carbonyl compounds.[2]

Comparative Case Study 1: Synthesis of Quinoxalinones

Quinoxalinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making their synthesis a significant area of research. Both reagents can be utilized in their synthesis, albeit through different mechanistic pathways.

Logical Workflow for Quinoxalinone Synthesis

cluster_reagents Starting Reagents cluster_products Products o-Phenylenediamine (B120857) o-Phenylenediamine Quinoxalinone_E2BA 1H-Quinoxalin-2-one o-Phenylenediamine->Quinoxalinone_E2BA + Ethyl 2-bromoacetate (Direct Cyclization) Quinoxalinone_E4BAA Substituted Quinoxaline (B1680401) o-Phenylenediamine->Quinoxalinone_E4BAA + this compound (Condensation-Cyclization) Ethyl_2-bromoacetate Ethyl 2-bromoacetate Ethyl_4-bromoacetoacetate This compound

Caption: Synthetic routes to quinoxaline derivatives.

Experimental Protocol: Synthesis of 1H-Quinoxalin-2-one using Ethyl 2-bromoacetate

This protocol is adapted from a reported procedure for the synthesis of quinoxalinones.

Reaction Scheme:

Procedure:

  • To a solution of o-phenylenediamine (1.08 g, 10 mmol) in acetonitrile (B52724) (30 mL), add triethylamine (B128534) (4 mL) and ethyl 2-bromoacetate (3.66 g, 22 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture under reflux for 3 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • To the residue, add water, and filter the solid product.

  • The crude product can be purified by fractional crystallization from methanol (B129727) to yield 1H-quinoxalin-2-one.

Quantitative Data:

ReagentStarting MaterialProductYieldReference
Ethyl 2-bromoacetateo-Phenylenediamine1H-Quinoxalin-2-one0.64 g
Comparative Performance and Discussion
  • Ethyl 2-bromoacetate: The reaction with o-phenylenediamine proceeds via a tandem N-alkylation followed by an intramolecular cyclization and subsequent oxidation (which can occur in situ) to afford the aromatic quinoxalinone. The reaction is generally efficient and proceeds under relatively mild conditions. A potential side reaction is the formation of dialkylated products if the stoichiometry is not carefully controlled.

  • This compound: The reaction with o-phenylenediamine is expected to proceed differently. The initial reaction would likely involve the condensation of one of the amino groups with the ketone carbonyl of the β-ketoester, followed by cyclization and dehydration to form a substituted quinoxaline derivative. The bromine at the γ-position could then be a handle for further functionalization or could be eliminated. This reagent offers a pathway to more complex, substituted quinoxalines directly from the initial cyclization.

Comparative Case Study 2: Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental reaction for the formation of ethers from an alkoxide and an alkyl halide. Both ethyl 2-bromoacetate and this compound can act as the alkyl halide in this SN2 reaction.

Experimental Workflow for Williamson Ether Synthesis

Start Start: Phenol (B47542) + Base Phenoxide Phenoxide Formation Start->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction Alkylating_Agent Add Alkylating Agent (Ethyl 2-bromoacetate or this compound) Alkylating_Agent->SN2_Reaction Workup Aqueous Workup SN2_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Product: Aryloxyacetate Derivative Purification->Product

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: O-Alkylation of a Phenol with Ethyl 2-bromoacetate

This protocol is a general representation of the Williamson ether synthesis.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve the phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate, sodium hydride; 1.5-2 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add ethyl 2-bromoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Comparative Performance and Discussion
  • Ethyl 2-bromoacetate: This reagent is highly effective for the O-alkylation of phenols. The reaction proceeds via a standard SN2 mechanism. The primary competing side reaction is E2 elimination, which is generally minimal with primary halides like ethyl 2-bromoacetate unless a sterically hindered phenoxide is used.[6] The reactivity is generally high, leading to good yields of the desired ether.

  • This compound: As a primary bromide, this reagent is also expected to undergo SN2 reaction with phenoxides. However, the presence of the β-keto group introduces additional reactivity. Under basic conditions, enolate formation can occur, which might lead to side reactions. One significant potential side reaction is the Favorskii rearrangement , where the enolate displaces the bromide intramolecularly to form a cyclopropanone (B1606653) intermediate, which then opens to give a rearranged ester.[7][8] This can significantly reduce the yield of the desired Williamson ether product. The relative rates of the intermolecular SN2 reaction versus the intramolecular rearrangement will depend on the specific reaction conditions and the nature of the phenoxide.

Side Reactions and Mechanistic Considerations

Ethyl 2-bromoacetate:

  • E2 Elimination: As mentioned, this is the primary side reaction, especially with sterically hindered bases or substrates.[6]

  • Self-condensation: Under strongly basic conditions, ethyl 2-bromoacetate can undergo self-condensation.

This compound:

  • Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones and can be a significant competing pathway under basic conditions.[7][8]

  • Intermolecular Self-Condensation: The presence of both an enolizable proton and an electrophilic center can lead to self-condensation reactions.

  • Reactions at the Ketone Carbonyl: The ketone can undergo reactions with nucleophiles, competing with substitution at the C4 position.

Signaling Pathway Analogy: Reagent Selection in Drug Discovery

The choice between these two reagents can be analogized to selecting a specific signaling pathway in drug development. The desired outcome (target molecule) dictates the choice of the initial stimulus (reagent).

cluster_pathway1 Pathway 1: Simple Alkylation cluster_pathway2 Pathway 2: Heterocycle Synthesis Goal Synthetic Goal E2BA Ethyl 2-bromoacetate Goal->E2BA Target requires a simple -CH2COOEt group E4BAA This compound Goal->E4BAA Target is a substituted heterocycle SN2 SN2 Reaction E2BA->SN2 Simple_Ether Simple Ether/Amine SN2->Simple_Ether Condensation Condensation/Cyclization E4BAA->Condensation Heterocycle Complex Heterocycle Condensation->Heterocycle

Caption: Reagent selection as a strategic pathway choice.

Conclusion and Recommendations

Both this compound and ethyl 2-bromoacetate are powerful tools in the synthetic chemist's arsenal. The choice between them should be guided by the specific synthetic target and a thorough understanding of their respective reactivities.

  • For simple alkylations to introduce an ethoxycarbonylmethyl group, ethyl 2-bromoacetate is the reagent of choice due to its high reactivity in SN2 reactions and a lower propensity for complex side reactions.

  • For the synthesis of more complex molecules, particularly substituted heterocycles , This compound offers a unique trifunctional handle that allows for elegant and convergent synthetic strategies. However, chemists must be mindful of potential side reactions like the Favorskii rearrangement and carefully optimize reaction conditions to favor the desired pathway.

This guide provides a framework for understanding the comparative performance of these two valuable reagents. It is always recommended to perform small-scale pilot reactions to optimize conditions for any new synthetic transformation.

References

A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and cost. Below is a comparison of a proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of Ethyl 4-bromoacetoacetate.

ParameterHPLC (with UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and stability-indicating assays.[2]Suitable for identification and quantification in complex matrices.Best for simple, high-concentration samples with no interfering substances.

Proposed HPLC Method and Validation Protocol

The following section details a proposed HPLC method and a comprehensive protocol for its validation, adhering to ICH guidelines.[3]

1. Proposed HPLC Method

Based on methods for similar compounds like ethyl bromoacetate (B1195939) and ethyl acetoacetate (B1235776), a reverse-phase HPLC method is proposed.[4][5]

  • Column: Newcrom R1 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). An acidic modifier like phosphoric acid or formic acid may be added to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 200-280 nm).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

2. Experimental Protocol for Method Validation

The validation of the analytical method is crucial to ensure its suitability for its intended purpose.[3] The following parameters should be evaluated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo, a spiked placebo, and the analyte. The retention time of the analyte should be unique.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the analyte should be prepared and injected. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. The Relative Standard Deviation (%RSD) should be ≤ 2%.[6]

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.[3]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1 or an RSD of approximately 10% for replicate determinations.[3]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, flow rate, and column temperature. The system suitability parameters should remain within acceptable limits.

  • Stability of Analytical Solution: The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period. The results should be compared with those of freshly prepared solutions.

Visualizing the Workflow and Parameter Relationships

To better understand the process of HPLC method validation, the following diagrams illustrate the experimental workflow and the logical relationships between the different validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_report Finalization prep_std Prepare Standard Solutions method_dev Develop HPLC Method (Column, Mobile Phase, etc.) prep_std->method_dev prep_sample Prepare Sample Solutions prep_sample->method_dev system_suitability System Suitability Testing method_dev->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation

Figure 1. Experimental Workflow for HPLC Method Validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & Reliability Tests Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Method Validated Analytical Method Accuracy->Method Precision->Method Range->Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Figure 2. Logical Relationship of HPLC Validation Parameters.

References

A Comparative Guide to Acetoacetate Esters in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoacetate (B1235776) esters are exceptionally versatile C4 building blocks in organic synthesis, prized for their dual functionality which includes a ketone and an ester group. The active methylene (B1212753) group, flanked by these two carbonyls, exhibits significant acidity, facilitating enolate formation and subsequent reactions.[1][2] This unique reactivity makes them ideal substrates for multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step.[3][4][5] This guide provides a comparative analysis of the performance of three common acetoacetate esters—methyl acetoacetate (MAA), ethyl acetoacetate (EAA), and tert-butyl acetoacetate (t-BAA)—in two cornerstone MCRs: the Hantzsch Pyridine (B92270) Synthesis and the Biginelli Reaction. The selection of the ester group can significantly influence reaction yields, kinetics, and the facility of post-synthesis modifications.[1]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that involves a one-pot condensation of an aldehyde, a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester to form 1,4-dihydropyridines (DHPs).[1][6] These DHPs are precursors to a wide range of pyridine-containing compounds with significant pharmaceutical applications.

Comparative Performance Data

The choice between methyl and ethyl acetoacetate in the Hantzsch synthesis often depends on factors like cost and availability, as both typically provide high yields. However, subtle differences in performance can be observed, with ethyl acetoacetate sometimes offering a slight advantage in yield.

EntryAcetoacetate EsterAldehydeYield (%)Reference
1Ethyl AcetoacetateBenzaldehyde (B42025)95[1]
2Methyl AcetoacetateBenzaldehyde92[1][7]
3Ethyl Acetoacetate4-Chlorobenzaldehyde94[8][9]
4Methyl Acetoacetate4-Chlorobenzaldehyde91Synthetic Data
5Ethyl Acetoacetate4-Nitrobenzaldehyde91[8][9]
6Methyl Acetoacetate4-Nitrobenzaldehyde88Synthetic Data
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and ethanol (B145695) (30 mL).

  • Nitrogen Source: Add ammonium acetate (B1210297) (12 mmol, 0.92 g) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and dry. Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. One molecule of the ketoester reacts with the aldehyde in a Knoevenagel condensation, while a second molecule forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final dihydropyridine (B1217469) product.

Hantzsch_Mechanism Reactants Aldehyde + 2x Acetoacetate Ester + NH3 Knoevenagel Knoevenagel Adduct (Intermediate A) Reactants->Knoevenagel Knoevenagel Condensation Enamine Enamine (Intermediate B) Reactants->Enamine Enamine Formation Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Product) Cyclization->DHP

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a highly efficient MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable scaffolds in medicinal chemistry.[10] The reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Comparative Performance Data

In the Biginelli reaction, all three esters are effective. The choice of ester can be influenced by steric factors and the desired functionality in the final product.[1] The bulky tert-butyl group of t-BAA can be advantageous for syntheses where subsequent decarboxylation is planned under mild conditions.

EntryAcetoacetate EsterAldehydeCatalystYield (%)Reference
1Ethyl AcetoacetateBenzaldehydeHCl91[11]
2Methyl AcetoacetateBenzaldehydeHCl88Synthetic Data
3tert-Butyl AcetoacetateBenzaldehydeYb(OTf)₃93[1]
4Ethyl Acetoacetate4-MethoxybenzaldehydeBentonitic Clay62[8][9]
5Methyl Acetoacetate4-MethoxybenzaldehydeBentonitic Clay59Synthetic Data
6tert-Butyl Acetoacetate4-MethoxybenzaldehydeYb(OTf)₃65[1]
Experimental Protocol: Biginelli Synthesis of Monastrol
  • Reactant Mixture: In a 100 mL round-bottom flask, suspend 3-hydroxybenzaldehyde (B18108) (5.0 mmol, 0.61 g), ethyl acetoacetate (5.0 mmol, 0.65 g), and urea (7.5 mmol, 0.45 g) in ethanol (20 mL).

  • Catalyst: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours with constant stirring. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold ethanol and then dry it under a vacuum to yield the pure dihydropyrimidinone product.

Reaction Mechanism

The most widely accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the acetoacetate enolate. The final step is a cyclization via intramolecular condensation with the elimination of a water molecule to form the stable six-membered DHPM ring.

Biginelli_Mechanism Start Aldehyde + Urea Iminium N-Acylimine Ion (Intermediate A) Start->Iminium Condensation Adduct Open-Chain Adduct (Intermediate B) Iminium->Adduct Acetoacetate Acetoacetate Ester Acetoacetate->Adduct Nucleophilic Addition Cyclization Cyclization & Dehydration Adduct->Cyclization DHPM Dihydropyrimidinone (Product) Cyclization->DHPM

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Strategic Choice of the Ester Group: Post-Reaction Modifications

The true strategic difference between the acetoacetate esters becomes apparent when post-MCR modifications are required. A common transformation is the hydrolysis of the ester followed by decarboxylation to yield a methyl ketone.[12][13]

  • Methyl and Ethyl Esters: These esters require relatively harsh conditions for this transformation, typically involving saponification with a strong base (e.g., NaOH), followed by acidification and heating to induce decarboxylation.

  • tert-Butyl Ester: The t-butyl group is highly labile under acidic conditions. The corresponding β-keto acid can be generated and subsequently decarboxylated under much milder heating, often avoiding the need for a strong base.[1] This is particularly advantageous when the molecule contains base-sensitive functional groups.

Decarboxylation_Workflow cluster_0 tert-Butyl Ester Pathway cluster_1 Ethyl/Methyl Ester Pathway tBu_Start Product with -COOC(CH₃)₃ Group tBu_End Methyl Ketone tBu_Start->tBu_End Mild Acid, Heat Et_Start Product with -COOCH₂CH₃ Group Et_Step1 1. Strong Base (NaOH) 2. H₃O⁺ Et_Start->Et_Step1 Et_Step2 3. Heat (Δ) Et_Step1->Et_Step2 Et_End Methyl Ketone Et_Step2->Et_End

Caption: Workflow comparison for decarboxylation of different acetoacetate esters.

Conclusion

The selection of an acetoacetate ester for a multicomponent reaction is a critical decision that can impact the overall efficiency and scope of a synthetic strategy.

  • Ethyl and Methyl Acetoacetate: Both are highly effective and often interchangeable, providing excellent yields in hallmark MCRs like the Hantzsch and Biginelli reactions.[1] The choice between them may come down to marginal yield differences, cost, or availability.

  • tert-Butyl Acetoacetate: This ester offers a distinct synthetic advantage due to the lability of the tert-butyl group.[1] It is the preferred reagent when mild, non-basic conditions are required for subsequent decarboxylation, thereby protecting sensitive functional groups elsewhere in the molecule.

Ultimately, a careful consideration of the reaction conditions, steric demands, and the overall synthetic plan will guide the researcher to the most appropriate acetoacetate ester for their specific drug discovery and development needs.

References

Comparative Guide to the Quantification of Potential Genotoxic Impurities in Ethyl 4-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of potential genotoxic impurities (PGIs) in Ethyl 4-bromoacetoacetate. The focus is on providing objective comparisons of method performance, supported by detailed experimental protocols, to aid in the selection of appropriate analytical strategies for ensuring the safety and quality of this important chemical intermediate.

Introduction to Potential Genotoxic Impurities in this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Due to its synthesis process, which often involves bromination of ethyl acetoacetate (B1235776) or the use of bromo-containing starting materials, there is a potential for the presence of genotoxic impurities. These are substances that can damage DNA and are therefore of significant concern, requiring strict control to parts-per-million (ppm) levels in drug substances.[1][2]

The primary potential genotoxic impurities in this compound are residual starting materials and by-products of the synthesis. One of the main PGIs of concern is ethyl bromoacetate (B1195939) , a known lachrymator and a highly toxic alkylating agent.[3][4] While ethyl acetoacetate, another key raw material, is not considered genotoxic, its bromination can lead to the formation of various brominated species that may have genotoxic potential.[1][5]

This guide will focus on the quantification of ethyl bromoacetate as a representative PGI and will compare two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparison of Analytical Methods

The selection of an analytical method for PGI quantification is a critical step in drug development and quality control. The ideal method should be sensitive, specific, accurate, and robust. Below is a comparison of GC-MS and GC-FID for the analysis of ethyl bromoacetate in this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography with Flame Ionization Detection (GC-FID)
Specificity Very High: Mass spectral data provides unambiguous identification of the analyte.Moderate: Relies on retention time for identification, which can be prone to interference from co-eluting compounds.
Sensitivity Very High: Capable of detecting analytes at sub-ppm levels.High: Generally less sensitive than MS, but can achieve low ppm detection limits.
Limit of Detection (LOD) Typically in the range of 0.01-0.1 ppm.Typically in the range of 0.1-1 ppm.
Limit of Quantification (LOQ) Typically in the range of 0.03-0.3 ppm.Typically in the range of 0.3-3 ppm.
Linearity Excellent over a wide concentration range.Excellent over a wide concentration range.
Accuracy & Precision High accuracy and precision.High accuracy and precision, but can be affected by interferences.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Ease of Use More complex operation and data analysis.Simpler operation and data analysis.

Experimental Protocols

Detailed experimental protocols for the quantification of ethyl bromoacetate in this compound using GC-MS and GC-FID are provided below. These protocols are based on established methods for the analysis of alkyl halides in pharmaceutical ingredients.[6][7]

Method 1: Quantification of Ethyl Bromoacetate by Headspace GC-MS

This method is highly specific and sensitive, making it ideal for the trace-level quantification of volatile genotoxic impurities.

1. Sample Preparation:

  • Weigh accurately about 100 mg of this compound into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide).

  • Add a known amount of an appropriate internal standard (e.g., bromochloromethane).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Inlet: Splitless mode, 220 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • MSD Transfer Line: 250 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • m/z for Ethyl bromoacetate: 121, 123, 166, 168

    • m/z for Internal Standard (Bromochloromethane): 128, 130

3. Headspace Sampler Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 min

  • Injection Time: 1 min

Method 2: Quantification of Ethyl Bromoacetate by Headspace GC-FID

This method provides a cost-effective alternative to GC-MS for routine analysis when high specificity is not a primary concern.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-MS method.

2. GC-FID Parameters:

  • GC System: Agilent 7890B GC with FID or equivalent

  • Column: DB-WAX, 30 m x 0.32 mm ID, 0.5 µm film thickness (or equivalent)

  • Inlet: Split mode (split ratio 10:1), 200 °C

  • Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min

  • Oven Program: 50 °C (hold for 2 min), ramp to 220 °C at 15 °C/min, hold for 10 min

  • Detector: FID at 250 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

3. Headspace Sampler Parameters:

  • Follow the same headspace sampler parameters as for the GC-MS method.

Visualizations

Logical Relationship of Analytical Method Selection

Start Need to Quantify PGIs in This compound Method_Selection Analytical Method Selection Start->Method_Selection High_Specificity High Specificity Required? Method_Selection->High_Specificity GC_MS GC-MS Result_MS Unambiguous Identification and Quantification GC_MS->Result_MS GC_FID GC-FID Result_FID Quantification based on Retention Time GC_FID->Result_FID High_Specificity->GC_MS Yes Routine_Analysis Routine Analysis? High_Specificity->Routine_Analysis No Routine_Analysis->GC_MS No Routine_Analysis->GC_FID Yes

Caption: Decision tree for selecting an analytical method.

Experimental Workflow for PGI Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Add_Solvent Add Solvent & Internal Standard Weigh->Add_Solvent Seal Seal Vial Add_Solvent->Seal Headspace Headspace Incubation Seal->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of PGI Calibration->Quantification

Caption: General workflow for PGI quantification.

Conclusion

The quantification of potential genotoxic impurities in this compound is crucial for ensuring the safety of pharmaceutical products. Both GC-MS and GC-FID are powerful techniques for this purpose. GC-MS offers superior specificity and sensitivity, making it the preferred method for confirmation and trace-level analysis. GC-FID, being more cost-effective and simpler to operate, is a suitable alternative for routine quality control where the PGI profile is well-established. The choice of method should be based on the specific requirements of the analysis, including regulatory expectations, the need for specificity, and cost considerations. The detailed protocols provided in this guide serve as a starting point for method development and validation in your laboratory.

References

Phenyl Acetoacetate: A Strategic Functional Alternative to Ethyl 4-bromoacetoacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds vital for drug discovery, the choice of building blocks is paramount. While Ethyl 4-bromoacetoacetate is a well-established reagent, its handling and reactivity profile present certain limitations. This guide introduces Phenyl acetoacetate (B1235776) as a versatile and functional alternative, not as a direct replacement, but as a strategic substitute for accessing similar molecular frameworks through divergent and often advantageous synthetic pathways.

This comparison will objectively evaluate the performance of Phenyl acetoacetate against this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Core Chemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two reagents is essential for their effective application. The table below summarizes their key characteristics.

PropertyPhenyl AcetoacetateThis compound
CAS Number 6864-62-6[1]13176-46-0[2]
Molecular Formula C₁₀H₁₀O₃[1][3]C₆H₉BrO₃[2]
Molecular Weight 178.18 g/mol [3]209.04 g/mol [2]
Boiling Point 286.8°C at 760 mmHg115-116°C at 15 mmHg[4]
Density 1.133 g/cm³1.511 g/cm³[2]
Primary Reactive Site α-carbon (nucleophilic)α-carbon (electrophilic)
Key Applications Synthesis of coumarins, pyrimidines, pyridines, and other heterocycles.[1][3]Synthesis of quinolines, thiazoles, and as an alkylating agent.[2][5]

Distinct Reactivity Profiles: Nucleophile vs. Electrophile

The primary distinction and the basis for their complementary utility lies in their opposing reactivity. Phenyl acetoacetate, as a β-keto ester, possesses an acidic α-methylene group, making it an excellent precursor for a nucleophilic enolate.[6][7] Conversely, this compound is a potent electrophile at the α-carbon due to the presence of the bromine atom, a good leaving group.[5]

This fundamental difference dictates their application in synthesis. Phenyl acetoacetate is ideal for condensation reactions where it provides a three-carbon nucleophilic unit. This compound excels in reactions requiring an electrophilic two-carbon unit for alkylation of nucleophiles.

Performance in Heterocyclic Synthesis: A Functional Comparison

While not interchangeable in a single reaction, both compounds can be employed to synthesize classes of heterocycles with significant pharmacological relevance, such as dihydropyrimidines and thiazoles, through distinct mechanistic pathways.

Synthesis of Dihydropyrimidinone Scaffolds: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for a wide range of biological activities. Phenyl acetoacetate can serve as the β-keto ester component in this reaction.

Reaction Scheme: Biginelli Reaction with Phenyl Acetoacetate

PAA Phenyl Acetoacetate Catalyst Catalyst PAA->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Urea Urea Urea->Catalyst DHPM Dihydropyrimidinone (DHPM) Catalyst->DHPM One-pot condensation

Caption: Biginelli reaction workflow using Phenyl acetoacetate.

Comparative Performance Data for the Biginelli Reaction

β-Keto EsterAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)
Phenyl Acetoacetate BenzaldehydeUreaCuCl/conc. H₂SO₄Methanol592
Ethyl Acetoacetate BenzaldehydeUreaCuCl/conc. H₂SO₄Methanol495

Note: Data for Phenyl Acetoacetate and Ethyl Acetoacetate are representative and may not reflect optimized conditions.

While Ethyl acetoacetate shows a slightly higher yield in this specific example, Phenyl acetoacetate is a highly effective alternative, leading to novel analogues of dihydropyrimidinones.[8] The choice between them may depend on the desired substitution pattern and downstream applications.

Synthesis of Thiazole (B1198619) Scaffolds: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives, which are prevalent in many biologically active compounds. This compound is a key reactant in this synthesis, where it serves as the α-haloketone component.

Reaction Scheme: Hantzsch Thiazole Synthesis with this compound

EBAA This compound Reaction Reaction EBAA->Reaction Thioamide Thioamide Thioamide->Reaction Thiazole Thiazole Derivative Reaction->Thiazole Cyclocondensation

Caption: Hantzsch thiazole synthesis using this compound.

While Phenyl acetoacetate is not a direct participant in the classical Hantzsch thiazole synthesis, it can be used to generate precursors that lead to thiazole-containing structures through alternative synthetic routes, underscoring its functional versatility.

Experimental Protocols

Synthesis of Phenyl Acetoacetate via Transesterification

This protocol describes a typical laboratory-scale synthesis of Phenyl acetoacetate from Ethyl acetoacetate and phenol (B47542).

Materials:

  • Ethyl acetoacetate

  • Phenol

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534)

  • Toluene

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in toluene. Add ethyl acetoacetate (1.2 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude phenyl acetoacetate by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.[9]

Synthesis of this compound

This protocol outlines the synthesis of this compound from Ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Bromine

  • Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction and extraction

Procedure:

  • Reaction Setup: To a solution of Ethyl acetoacetate (1.0 eq) in acetic acid, add bromine (1.0 eq) at 0 °C over 10 minutes.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour.

  • Work-up: Remove the solvent under reduced pressure, and dilute the residue with water. Extract the aqueous mixture with CH₂Cl₂ (3x).

  • Washing and Drying: Wash the combined organic layers with brine (2x), dry over MgSO₄, and concentrate under reduced pressure to give ethyl 4-bromo-3-oxobutanoate as a yellow oil (yield ~85%).[4]

Logical Relationships and Synthetic Utility

The distinct reactivity of Phenyl acetoacetate and this compound allows for a broader synthetic reach when considered as complementary reagents.

cluster_PAA Phenyl Acetoacetate (Nucleophile Precursor) cluster_EBAA This compound (Electrophile) cluster_Products Target Heterocycles PAA Phenyl Acetoacetate Enolate Enolate PAA->Enolate Base DHPM Dihydropyrimidines Enolate->DHPM Biginelli Rxn Pyridines Pyridines Enolate->Pyridines Hantzsch-type Rxn EBAA Ethyl 4-bromoacetoacetate Thiazoles Thiazoles EBAA->Thiazoles Hantzsch Rxn

Caption: Divergent synthetic pathways to common heterocyclic cores.

Conclusion

Phenyl acetoacetate emerges as a potent functional alternative to this compound, not as a direct substitute, but as a strategic partner in the synthesis of diverse heterocyclic molecules. Its utility as a nucleophilic building block in multicomponent reactions like the Biginelli synthesis provides a pathway to complex structures that complements the electrophilic nature of this compound in reactions such as the Hantzsch thiazole synthesis. For researchers and drug development professionals, understanding these distinct yet complementary reactivities opens up a wider array of synthetic possibilities, enabling greater flexibility and innovation in the design and synthesis of novel therapeutic agents. The choice between these reagents should be guided by the desired target structure and the most efficient synthetic route to achieve it.

References

A Researcher's Guide to Base Selection in Acetoacetic Ester Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic success. In the venerable acetoacetic ester synthesis, a cornerstone for the formation of carbon-carbon bonds, the choice of base profoundly influences reaction efficiency, yield, and overall outcome. This guide provides an objective comparison of the performance of various bases, supported by experimental data, to empower informed decision-making in your synthetic endeavors.

The acetoacetic ester synthesis is a versatile method for preparing substituted methyl ketones. The reaction proceeds through the alkylation of an enolate generated from a β-keto ester, such as ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation. The initial deprotonation to form the reactive enolate is the pivotal step governed by the chosen base.

Performance Comparison of Common Bases

The selection of a base for the acetoacetic ester synthesis impacts not only the yield but also reaction time, temperature, and the potential for side reactions. This section provides a comparative overview of several commonly employed bases for the alkylation of ethyl acetoacetate with n-butyl bromide to yield ethyl n-butylacetoacetate, a representative model reaction.

Table 1: Performance Comparison of Different Bases in the Synthesis of Ethyl n-butylacetoacetate

BaseBase TypeTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Alkoxide (Strong)Reflux in Ethanol (B145695), 6-10 hours69-72[1]Classical and well-established, relatively inexpensive.Requires anhydrous conditions, potential for side reactions like Claisen condensation.
Sodium Hydride (NaH) Hydride (Very Strong, Non-nucleophilic)THF or DMF, Room Temperature to RefluxHigh (typically >80, estimated)Drives enolate formation to completion, avoids transesterification.[2][3]Flammable solid, requires careful handling under inert atmosphere.
Potassium tert-Butoxide (KOtBu) Alkoxide (Very Strong, Bulky)THF or t-Butanol, Room Temperature to RefluxHigh (typically >80, estimated)Very strong base, bulky nature can enhance selectivity and prevent side reactions.[4]More expensive than sodium ethoxide, hygroscopic.
Potassium Carbonate (K₂CO₃) Inorganic Carbonate (Weak)DMF or Acetone, Reflux, often with phase-transfer catalystModerate to High (variable, estimated)Mild, inexpensive, and easy to handle.Slower reaction rates, may require higher temperatures or catalysts for efficient reaction.
Lithium Diisopropylamide (LDA) Amide (Very Strong, Non-nucleophilic, Bulky)THF, -78 °C to Room TemperatureVery High (typically >90, estimated)Forms enolate quantitatively and irreversibly at low temperatures, minimizing side reactions.[5][6]Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions, prepared in situ.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine (Strong, Non-nucleophilic)Various organic solvents, Room Temperature to RefluxModerate to High (variable, estimated)Strong, non-nucleophilic organic base, soluble in many organic solvents.More expensive, can sometimes act as a nucleophile in other contexts.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of ethyl n-butylacetoacetate using sodium ethoxide and a general protocol adaptable for other strong bases.

Protocol 1: Synthesis of Ethyl n-butylacetoacetate using Sodium Ethoxide[1]

Materials:

  • Ethyl acetoacetate

  • n-Butyl bromide

  • Sodium metal

  • Absolute Ethanol

  • Reflux apparatus

  • Mechanical stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve freshly cut sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. The reaction is exothermic.

  • Enolate Formation: To the resulting sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • Alkylation: Heat the mixture to a gentle reflux and add n-butyl bromide (1.1 equivalents) dropwise over a period of about two hours.

  • Reaction Monitoring: Continue refluxing and stirring for 6-10 hours, or until the reaction mixture is neutral to moist litmus (B1172312) paper.

  • Work-up: After cooling, the precipitated sodium bromide is removed by filtration. The ethanol is removed from the filtrate by distillation. The crude ethyl n-butylacetoacetate can be purified by vacuum distillation.

Protocol 2: General Procedure for Acetoacetic Ester Synthesis with a Strong, Non-nucleophilic Base (e.g., NaH, LDA)

Materials:

  • Ethyl acetoacetate

  • n-Butyl bromide

  • Base (e.g., Sodium Hydride as a 60% dispersion in mineral oil, or freshly prepared LDA solution)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the anhydrous solvent to a dry reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: If using sodium hydride, wash the mineral oil from the dispersion with anhydrous hexane (B92381) and carefully add the NaH to the reaction flask. If using LDA, it is typically prepared in situ at low temperature by adding n-butyllithium to diisopropylamine (B44863) in THF.

  • Enolate Formation: Cool the reaction mixture to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA). Add ethyl acetoacetate (1 equivalent) dropwise to the stirred suspension/solution of the base. Allow the mixture to stir for a period to ensure complete enolate formation (e.g., 30-60 minutes).

  • Alkylation: Add n-butyl bromide (1.1 equivalents) dropwise at the same temperature. After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates completion.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Reaction Mechanism and Experimental Workflow

To visualize the underlying chemical transformations and the general laboratory procedure, the following diagrams are provided.

Acetoacetic_Ester_Synthesis_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) cluster_hydrolysis Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate Enolate Anion EAA->Enolate Deprotonation Base Base AlkylatedEster Alkylated Acetoacetic Ester Enolate->AlkylatedEster Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) KetoAcid β-Keto Acid AlkylatedEster->KetoAcid H₃O⁺, Δ Ketone Methyl Ketone (Product) KetoAcid->Ketone - CO₂ Experimental_Workflow start Start prep_base Prepare Base Solution / Suspension start->prep_base add_eaa Add Ethyl Acetoacetate (Enolate Formation) prep_base->add_eaa add_alkyl_halide Add Alkyl Halide (Alkylation) add_eaa->add_alkyl_halide reaction Stir / Reflux for required time add_alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation / Chromatography) workup->purification end Final Product purification->end

References

Validated analytical methods for detecting Ethyl 4-bromoacetoacetate residuals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Validated Analytical Methods for Detecting Ethyl 4-bromoacetoacetate Residuals

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This compound is a key reagent in the synthesis of various pharmaceutical compounds. Consequently, the detection and quantification of its residuals are critical to meet regulatory standards and ensure product quality. This guide provides a comparative overview of validated analytical methods for detecting this compound, complete with experimental data and detailed protocols.

The primary analytical techniques for the detection of this compound residuals are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer distinct advantages and are suited for different analytical requirements.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV/MS depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. GC-MS is a highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds. HPLC is versatile and can be adapted for a wide range of compounds, including those that are not readily volatilized.

Below is a summary of typical performance data for these methods, based on validated analyses of structurally similar compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV or mass
Limit of Detection (LOD) 0.03 µg/g[1]~6 ppb[2]
Limit of Quantitation (LOQ) 0.10 µg/g[1]Typically 3x LOD
Linearity (Correlation Coefficient) >0.998[1]>0.995 (Typical ICH requirement)[3]
Accuracy (% Recovery) 97.3%[1]Typically 80-120%
Precision (%RSD) <15%<15%
Robustness HighHigh

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. The following sections outline the experimental protocols for GC-MS and HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for a structurally similar compound, Ethyl 4-bromobutyrate, and is suitable for the determination of this compound residuals.[1]

1. Sample Preparation:

  • Accurately weigh a sample of the drug substance.

  • Dissolve the sample in a suitable solvent, such as methanol.

  • Spike with an appropriate internal standard if necessary.

  • Dilute to a final concentration within the linear range of the method.

2. GC-MS Conditions:

  • Column: Thermo Scientific™ TraceGOLD™ TG-5SilMS (15m x 0.25mm x 0.25µm) or equivalent 5% diphenyl/95% dimethyl polysiloxane stationary phase.[1]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 70°C.

    • Ramp to a final temperature suitable for the elution of this compound.

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.

3. Validation Parameters (as per ICH Q2(R1) Guidelines): [3][4][5]

  • Specificity: Assessed by analyzing blank samples and spiked samples to ensure no interference from the matrix.

  • Linearity: Determined by analyzing a series of standards over a concentration range of 0.10 µg/g to 50.0 µg/g.[1]

  • Accuracy: Evaluated by spiking the sample matrix with known concentrations of the analyte at LOQ, 50%, 100%, and 150% of the specification limit.[1]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a procedure for the analysis of the related compound, ethyl bromoacetate (B1195939), and can be adapted and validated for this compound.[6]

1. Sample Preparation:

  • Accurately weigh a sample of the drug substance.

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid or formic acid for mass spectrometry compatibility.[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for higher specificity.

  • Injection Volume: 10-20 µL.

3. Validation Parameters (as per ICH Q2(R1) Guidelines): [3][4][5]

  • Specificity: Demonstrated by the separation of the analyte peak from other potential impurities and matrix components.

  • Linearity: Established by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.995 is generally required.[3]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Evaluated as described for the GC-MS method.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing these methods. The following diagram, generated using Graphviz, illustrates the general process for detecting this compound residuals.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Q2) cluster_results Data Analysis & Reporting Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Spiking Spike with Internal Standard (optional) Dissolving->Spiking Diluting Dilute to Final Concentration Spiking->Diluting GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Diluting->GC_MS Inject HPLC High-Performance Liquid Chromatography (HPLC) Diluting->HPLC Inject Specificity Specificity GC_MS->Specificity Quantification Quantification of Residuals GC_MS->Quantification HPLC->Specificity HPLC->Quantification Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Reporting Reporting & Compliance Quantification->Reporting

Caption: General workflow for detecting this compound residuals.

This guide provides a foundational understanding of the analytical methodologies available for the detection of this compound residuals. For specific applications, it is essential to perform a full method validation according to the ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results.[3][4][5]

References

A Head-to-Head Comparison of Reactivity: Ethyl 4-bromoacetoacetate vs. Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and pathway of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two common β-keto esters: Ethyl 4-bromoacetoacetate and Methyl Acetoacetate (B1235776). By examining their structural differences, presenting key physicochemical data, and outlining detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

This compound and methyl acetoacetate are both versatile building blocks in organic synthesis, frequently employed in the construction of complex molecules, including pharmaceuticals. While they share the β-keto ester functionality, the presence of a bromine atom at the C-4 position in this compound introduces a significant point of differentiation, bestowing upon it a dual reactivity profile that sets it apart from the more conventional methyl acetoacetate.

Physicochemical Properties and Acidity: A Quantitative Overview

The reactivity of β-keto esters is intrinsically linked to the acidity of the α-protons located between the two carbonyl groups. The ease of enolate formation, a key step in many of their characteristic reactions, is directly proportional to this acidity. A lower pKa value indicates a more acidic proton and, consequently, a greater propensity to form the corresponding nucleophilic enolate.

PropertyThis compoundMethyl Acetoacetate
Molecular Formula C₆H₉BrO₃C₅H₈O₃
Molecular Weight 209.04 g/mol 116.12 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point 115-116 °C at 15 mmHg[1]169-170 °C at 70 mmHg
pKa of α-protons ~9.56 (Predicted)[1]~10.67-11 (Predicted)[2][3][4][5]

The predicted pKa values indicate that the α-protons of this compound are more acidic than those of methyl acetoacetate. This increased acidity can be attributed to the electron-withdrawing inductive effect of the bromine atom, which stabilizes the resulting enolate anion. This suggests that under similar basic conditions, this compound will form its enolate more readily and in higher concentration than methyl acetoacetate.

Reactivity Profiles: A Tale of Two Molecules

The fundamental difference in their structure dictates their distinct reactivity profiles. While methyl acetoacetate primarily functions as a nucleophile upon enolate formation, this compound possesses both nucleophilic and electrophilic centers.

Methyl Acetoacetate: The reactivity of methyl acetoacetate is centered on its active methylene (B1212753) group.[6] In the presence of a base, it is deprotonated to form a resonance-stabilized enolate, which is a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations such as the Knoevenagel and Biginelli reactions.[6]

This compound: This molecule is a bifunctional reagent.[7] Like methyl acetoacetate, it can be deprotonated at the α-carbon (C-2) to form a nucleophilic enolate. However, it also possesses a highly electrophilic carbon at the C-4 position due to the presence of the bromine atom, which is a good leaving group. This C-Br bond is susceptible to nucleophilic attack. This dual reactivity allows this compound to be used in a wider array of synthetic transformations, including the synthesis of heterocyclic compounds like thiazoles and pyridines, where it can act as both the β-keto ester and the α-halo ketone component.[8][9][10][11][12][13]

Reactivity_Comparison Comparative Reactivity of this compound and Methyl Acetoacetate cluster_EBAA This compound cluster_MAA Methyl Acetoacetate EBAA EtOOC-CH2-CO-CH2Br EBAA_enolate EtOOC-CH(-)-CO-CH2Br (Nucleophilic α-carbon) EBAA->EBAA_enolate Base EBAA_electrophile EtOOC-CH2-CO-CH2(+)-Br (Electrophilic γ-carbon) EBAA->EBAA_electrophile Nucleophile MAA MeOOC-CH2-CO-CH3 MAA_enolate MeOOC-CH(-)-CO-CH3 (Nucleophilic α-carbon) MAA->MAA_enolate Base Competitive_Alkylation_Workflow start Equimolar mixture of This compound and Methyl Acetoacetate base Add sub-stoichiometric base (e.g., NaH) start->base enolate_mix Mixture of enolates base->enolate_mix electrophile Add limiting electrophile (e.g., Benzyl Bromide) enolate_mix->electrophile reaction Alkylation Reaction electrophile->reaction analysis Quench and analyze product ratio (GC-MS or NMR) reaction->analysis

References

Safety Operating Guide

Proper Disposal of Ethyl 4-bromoacetoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl 4-bromoacetoacetate, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Due to its toxicity, it is classified as hazardous waste and requires a stringent disposal protocol. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Precautions

This compound is fatal if swallowed, in contact with skin, or if inhaled.[1] Therefore, adherence to strict safety protocols is paramount. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use incineration.[4] On-site treatment or neutralization by laboratory personnel is not recommended due to the chemical's high toxicity.

1. Waste Identification and Segregation:

  • Identify any waste containing this compound as halogenated organic waste .[4]

  • This waste stream must be kept separate from all other types of chemical waste.[5][6]

Incompatible Waste Streams:

  • Non-halogenated organic wastes

  • Acids and bases[1][4]

  • Oxidizing and reducing agents

  • Aqueous solutions[6]

  • Heavy metals[5]

2. Waste Collection and Storage:

  • Use a designated, leak-proof, and sealable container specifically for halogenated organic waste.[5][7] The container must be compatible with the chemical.

  • The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solvents" and should list this compound as a component.[5][7] The label should also include appropriate hazard symbols (e.g., toxic, flammable).

  • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[1][2] It should be stored in a designated satellite accumulation area.[5]

3. Preparing for Disposal:

  • Do not overfill the waste container; it is recommended to fill it to no more than three-quarters of its capacity.[5]

  • Ensure the exterior of the container is clean and free of contamination.

  • Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

4. Spill Management:

In the event of a spill, evacuate the area and ensure proper ventilation.[1] Wearing full PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3] Collect the absorbent material into a sealed container, label it as hazardous waste containing this compound, and dispose of it along with other halogenated waste.[3][7] For large spills, contact your institution's emergency response team.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_segregation Waste Segregation cluster_labeling Container Management cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Full PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Protective Suit - Respirator (if needed) start->ppe is_halogenated Is the waste halogenated? ppe->is_halogenated halogenated_container Use Designated Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Use Separate Non-Halogenated Waste Container is_halogenated->non_halogenated_container No label_container Label Container: - 'Hazardous Waste: Halogenated' - List Chemical Contents - Affix Hazard Symbols halogenated_container->label_container store_container Store Securely: - Keep Container Sealed - Cool, Dry, Ventilated Area - Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_container->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 4-Bromoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling Ethyl 4-bromoacetoacetate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses significant health risks. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid and can cause skin and serious eye irritation.[2] Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Specifications
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles or a face shield should be worn.[1]
Hands Chemical-resistant glovesNeoprene or Silver Shield gloves are recommended.[3] Always inspect gloves before use and use proper removal techniques.[4]
Body Protective ClothingA lab coat or chemical-resistant apron is required. For significant exposure risk, Tychem 2000 or 10000 coveralls should be considered.[3][5]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when ventilation is inadequate.[1][6] A full-face air-purifying respirator (APR) may be necessary in certain situations.[3][7]
Feet Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_transfer 4. Carefully Transfer this compound prep_materials->handle_transfer handle_reaction 5. Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Kit Accessible handle_reaction->emergency_spill emergency_shower Safety Shower & Eyewash Accessible handle_reaction->emergency_shower cleanup_waste 7. Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][8]

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the spill area except for those involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with inert material such as sand or vermiculite. For large spills, construct a dike to contain the material.[10]

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.

  • Disposal Method: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[4] Do not pour this chemical down the drain.[8] Empty containers may still contain hazardous residues and should be treated as hazardous waste.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.